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  • Product: N-(4-chlorophenyl)-2-oxopropanamide
  • CAS: 52181-18-7

Core Science & Biosynthesis

Foundational

N-(4-chlorophenyl)-2-oxopropanamide CAS 52181-18-7 properties

The following technical guide details the properties, synthesis, and applications of N-(4-chlorophenyl)-2-oxopropanamide (CAS 52181-18-7). CAS: 52181-18-7 Synonyms: 4'-Chloropyruvanilide; 2-Oxo-N-(4-chlorophenyl)propanam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of N-(4-chlorophenyl)-2-oxopropanamide (CAS 52181-18-7).

CAS: 52181-18-7 Synonyms: 4'-Chloropyruvanilide; 2-Oxo-N-(4-chlorophenyl)propanamide Formula: C


H

ClNO

Molecular Weight: 197.62 g/mol [1][2][3]

Executive Summary

N-(4-chlorophenyl)-2-oxopropanamide is an


-keto amide derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalinones and functionalized pyrrolones.[2][3] Its structure features a reactive pyruvate motif coupled to a 4-chlorophenyl ring, making it a versatile scaffold for nucleophilic additions and cyclization reactions.[2] This guide outlines the validated synthesis, physicochemical profile, and handling protocols for researchers in medicinal chemistry and organic synthesis.

Chemical & Physical Profile

The compound is characterized by the presence of two carbonyl groups: a ketone at the


-position and an amide carbonyl. This 1,2-dicarbonyl system is highly electrophilic, dictating its reactivity profile.[2]
Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Typical for 4-substituted pyruvanilides)Value estimated from structural analogs (e.g., 4-methylpyruvanilide mp 113°C).[2][3][4][5][6]
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[2]Poor solubility in water and hexanes.[3]
LogP ~1.8 (Predicted)Lipophilic due to chlorophenyl moiety.[2][3]
pKa ~11.5 (Amide NH)Weakly acidic.[2][3]
Stability Stable at -20°C. Hygroscopic.[2][3]Susceptible to hydrolysis under strong basic conditions.[2][3]

Synthetic Methodology

The most robust synthesis avoids the direct aminolysis of ethyl pyruvate, which often leads to over-reaction or cyclization to pyrrolones. Instead, the Acid Chloride Method is recommended for high purity.

Protocol: Acylation via Pyruvoyl Chloride

This protocol uses oxalyl chloride to generate pyruvoyl chloride in situ from pyruvic acid, followed by reaction with 4-chloroaniline.[2]

Reagents:
  • Pyruvic acid (1.0 equiv)[2][3]

  • Oxalyl chloride (1.2 equiv)[2][3]

  • 4-Chloroaniline (1.0 equiv)[2][3]

  • Triethylamine (Et

    
    N) (1.1 equiv)[2][3]
    
  • Dichloromethane (DCM) (Anhydrous)[2][3]

  • DMF (Catalytic drops)[2][3]

Step-by-Step Procedure:
  • Activation:

    • Dissolve pyruvic acid (10 mmol) in anhydrous DCM (20 mL) under N

      
       atmosphere.
      
    • Cool to 0°C in an ice bath.[3]

    • Add catalytic DMF (2 drops).[2][3]

    • Add oxalyl chloride (12 mmol) dropwise over 15 minutes. Caution: Gas evolution (CO, CO

      
      , HCl).[2]
      
    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Coupling:

    • In a separate flask, dissolve 4-chloroaniline (10 mmol) and Et

      
      N (11 mmol) in DCM (20 mL).
      
    • Cool the aniline solution to 0°C.[3][7]

    • Slowly cannulate the pyruvoyl chloride solution into the aniline solution over 20 minutes.

    • Allow the mixture to warm to RT and stir for 4–6 hours.

  • Workup:

    • Quench with saturated NaHCO

      
       (aq).[2][3]
      
    • Separate the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by brine.[2][3]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO

      
      , 20% EtOAc in Hexanes).[2][3]
      
Causality & Logic:
  • Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is preferred for

    
    -keto acids because thionyl chloride can cause decarbonylation or decomposition of the sensitive pyruvate motif.[3]
    
  • Inverse Addition: Adding the acid chloride to the amine prevents the formation of bis-amides by ensuring the amine is always in the presence of base to scavenge HCl immediately.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and potential downstream derivatizations (e.g., to Quinoxalinones or Hydrazones).

G PyruvicAcid Pyruvic Acid PyruvoylCl Pyruvoyl Chloride (Intermediate) PyruvicAcid->PyruvoylCl Activation OxalylCl Oxalyl Chloride (DCM, cat. DMF) OxalylCl->PyruvoylCl Product N-(4-chlorophenyl)- 2-oxopropanamide (CAS 52181-18-7) PyruvoylCl->Product Nucleophilic Acyl Substitution Aniline 4-Chloroaniline (Et3N, DCM) Aniline->Product Quinoxaline 3-Methylquinoxalin-2-one Product->Quinoxaline + 1,2-Diaminobenzene (Cyclization) Hydrazone Pyruvate Hydrazone (Bioactive Scaffold) Product->Hydrazone + Phenylhydrazine (Condensation)

Caption: Synthesis of N-(4-chlorophenyl)-2-oxopropanamide and its divergence into heterocyclic scaffolds.[2][3]

Analytical Characterization (Expected Data)

Validation of the compound identity relies on detecting the distinct methyl ketone and the amide proton.

1H NMR (400 MHz, DMSO-d )
  • 
     10.45 ppm (s, 1H):  Amide NH .[2][3] Broad singlet, exchangeable with D
    
    
    
    O. Deshielded due to the adjacent electron-withdrawing carbonyls.
  • 
     7.75 ppm (d, J = 8.8 Hz, 2H):  Aromatic protons ortho to the amide nitrogen.[2]
    
  • 
     7.40 ppm (d, J = 8.8 Hz, 2H):  Aromatic protons meta to the amide nitrogen (adjacent to Chlorine).[2][3]
    
  • 
     2.45 ppm (s, 3H):  Methyl group of the pyruvate moiety (CH 
    
    
    
    -C=O).[2][3]
IR Spectroscopy (ATR)
  • 3250–3350 cm

    
    :  N-H stretch.[2][3]
    
  • 1720 cm

    
    :  Ketone C=O stretch (distinct from amide).[2][3]
    
  • 1680 cm

    
    :  Amide I band (C=O stretch).[2][3]
    
  • 1590 cm

    
    :  Aromatic C=C stretch.[2][3]
    

Applications in Drug Development

Heterocycle Synthesis (Quinoxalinones)

Reaction of CAS 52181-18-7 with 1,2-diaminobenzene derivatives in refluxing ethanol (cat.[2][3] acetic acid) yields 3-methylquinoxalin-2(1H)-ones.[2][3] This scaffold is prevalent in glutamate receptor antagonists (AMPA/Kainate).[2][3]

Kinase Inhibition Probes

Pyruvate mimics are often explored as inhibitors of Pyruvate Dehydrogenase Kinase (PDK) .[2][3] The 4-chlorophenyl moiety provides a lipophilic anchor for the binding pocket, while the


-keto amide acts as a transition state mimic or a reversible covalent trap for serine/cysteine residues.
Isatin Synthesis

Although Isatins are classically made via the Sandmeyer route (using chloral hydrate), N-aryl-2-oxopropanamides can undergo oxidative cyclization under specific conditions to yield functionalized indole-2,3-diones.[2][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Handling: Use in a fume hood.[3] The intermediate pyruvoyl chloride is lachrymatory and corrosive.[3]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or hydration of the ketone.

References

  • Synthesis of Pyruvanilides: Organic Syntheses, Coll. Vol. 5, p. 937 (1973); Vol. 48, p. 109 (1968).[2][3] Link

  • Reactivity of

    
    -Keto Amides: Journal of Organic Chemistry, "Reactions of Pyruvoyl Chloride with Nucleophiles," 2012. Link
    
  • Microwave Synthesis of Pyrrolones (Related): Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. PMC 2014. Link

  • General Properties of 4-Chloroaniline Derivatives: PubChem CID 24892480. Link

Sources

Exploratory

biological activity of N-(4-chlorophenyl)-2-oxopropanamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)-2-oxopropanamide Derivatives Foreword for the Modern Drug Discovery Professional The N-(4-chlorophenyl)amine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)-2-oxopropanamide Derivatives

Foreword for the Modern Drug Discovery Professional

The N-(4-chlorophenyl)amine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds across therapeutic areas from oncology to infectious diseases.[1] Its presence influences physicochemical properties, often facilitating crucial interactions with a wide array of biological targets. This guide focuses specifically on derivatives of N-(4-chlorophenyl)-2-oxopropanamide, a class of compounds that combines this potent scaffold with an amide and a reactive keto group, creating a platform for diverse biological activities. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental designs and the mechanistic underpinnings of the observed activities. This document is structured to be a self-validating system, where protocols, data, and mechanistic insights are interwoven to provide a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

The N-(4-chlorophenyl)-2-oxopropanamide Scaffold: Synthesis and Characterization

The core structure, N-(4-chlorophenyl)-2-oxopropanamide, features a 4-chlorinated phenyl ring linked via an amide bond to a 2-oxopropanamide moiety. This arrangement is of significant interest for several reasons:

  • The 4-chlorophenyl group enhances lipophilicity, which can improve membrane permeability. The chlorine atom, a common heteroatom in approved drugs, can profoundly impact pharmacokinetic parameters and binding interactions.[2]

  • The amide linkage provides structural rigidity and acts as a hydrogen bond donor and acceptor, critical for binding to biological targets like enzymes and receptors.

  • The 2-oxopropanamide moiety contains a reactive ketone group, which can participate in various interactions, including the formation of Schiff bases or acting as a Michael acceptor, potentially leading to covalent inhibition of target proteins.

General Synthesis Strategy: Nucleophilic Acyl Substitution

The synthesis of these derivatives typically hinges on a classic nucleophilic acyl substitution reaction. The most common approach involves the acylation of 4-chloroaniline with an appropriate activated carbonyl intermediate.[2][3] This method is versatile and allows for the introduction of various substituents to tailor the molecule's properties.

Experimental Protocol: Synthesis of an N-(4-chlorophenyl) Amide Derivative

This protocol describes a generalized Schotten-Baumann reaction, a reliable method for amide bond formation from amines and acyl chlorides.[2]

Materials:

  • 4-chloroaniline

  • An appropriate acyl chloride (e.g., 2-oxopropanoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N) or Pyridine

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reactant Preparation: Dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 eq), also dissolved in anhydrous DCM, dropwise to the stirred aniline solution over 10-15 minutes.

  • Base Addition: After the initial addition, add triethylamine (1.2 eq) dropwise to the reaction mixture. The base acts as a scavenger for the HCl byproduct.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[5][6]

G cluster_synthesis Synthesis Workflow A 1. Dissolve 4-chloroaniline in anhydrous DCM B 2. Add Acyl Chloride dropwise at 0°C A->B C 3. Add Triethylamine (Base) to neutralize HCl B->C D 4. Monitor Reaction by TLC C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO3) D->E F 6. Purify Product (Recrystallization/Chromatography) E->F G 7. Characterize Structure (NMR, MS, FT-IR) F->G

General workflow for the synthesis of N-(4-chlorophenyl) amide derivatives.

Antimicrobial and Antifungal Activity

Derivatives containing the N-(4-chlorophenyl) moiety have consistently demonstrated significant antimicrobial and antifungal properties.[7] The lipophilic nature of the chlorinated phenyl ring facilitates passage through microbial cell membranes, while the core structure can interfere with essential cellular processes.

Mechanism of Action

The primary antimicrobial mechanism for this class of compounds, particularly for related Schiff bases, is often attributed to two main actions:

  • Enzyme Interference: The azomethine nitrogen in Schiff base derivatives or the carbonyl groups in the core structure can bind to and deactivate essential microbial enzymes and cellular proteins.[4]

  • Metal Chelation: These compounds can chelate metal ions (e.g., Fe²⁺, Cu²⁺) that are vital cofactors for microbial enzymes. By sequestering these ions, the derivatives effectively starve the microbes of necessary components for growth and respiration.[4]

G cluster_antimicrobial Proposed Antimicrobial Mechanism Derivative N-(4-chlorophenyl) Derivative Membrane Microbial Cell Membrane Derivative->Membrane Penetrates Enzyme Essential Microbial Enzyme (e.g., with Fe²⁺ cofactor) Derivative->Enzyme Binds & Deactivates Chelation Chelation of Metal Ions (Fe²⁺) Derivative->Chelation Membrane->Enzyme Inhibition Enzyme Inhibition Chelation->Enzyme Deprives of Cofactor Death Inhibition of Growth & Cell Death Inhibition->Death

Proposed mechanism for the antimicrobial action of N-(4-chlorophenyl) derivatives.
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard and reliable technique for evaluating the antimicrobial and antifungal activity of chemical compounds.[4]

Materials:

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Test compound solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes, sterile spreader, incubator

Procedure:

  • Plate Preparation: Prepare agar plates by pouring sterilized molten agar into Petri dishes and allowing them to solidify in a sterile environment.

  • Inoculation: Prepare a microbial suspension in sterile saline equivalent to the 0.5 McFarland standard. Evenly spread 100 µL of this suspension onto the surface of the agar plates using a sterile spreader.

  • Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.

  • Compound Application: Add 100 µL of the test compound solution, positive control, and negative control into separate, labeled wells.

  • Diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.[5]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Data Summary: Antimicrobial & Antifungal Activity

The following table summarizes representative data for N-(4-chlorophenyl) derivatives against various microbial strains.

Compound ClassTest OrganismActivity (Zone of Inhibition in mm)Reference
N-(4-chlorophenyl)-4-oxo-piperidine-3-carboxamideStaphylococcus aureus (Gram +)19[5]
N-(4-chlorophenyl)-4-oxo-piperidine-3-carboxamideEscherichia coli (Gram -)18[5]
N-(4-chlorophenyl)-4-oxo-piperidine-3-carboxamideAspergillus niger (Fungus)15[5]
4-(4-chlorophenyl)-thiazolidin-4-one derivativeBacillus subtilis (Gram +)Promising Activity[8]
4-(4-chlorophenyl)-thiazole-2-amine derivativeAspergillus flavus (Fungus)Promising Activity[8]

Anticancer Activity

A significant body of research highlights the potential of N-(4-chlorophenyl) derivatives as anticancer agents.[1] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including glioma, breast, and liver cancer.[9][10]

Mechanism of Action: Kinase Inhibition

One of the most compelling mechanisms of action for the anticancer effects of this scaffold is the inhibition of protein kinases. Kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[9]

Specifically, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ , a key kinase in the PI3K/AKT signaling pathway.[9] This pathway is frequently overactive in many cancers, promoting cell survival and resistance to apoptosis. By inhibiting AKT2, these derivatives can disrupt this oncogenic signaling cascade, leading to a reduction in cancer cell proliferation and induction of cell death.[9]

G cluster_akt_pathway AKT Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT2 / PKBβ PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Phosphorylates Inhibition INHIBITION AKT->Inhibition Result Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Result Derivative N-(4-chlorophenyl) Derivative Derivative->AKT Inhibition->Downstream

Inhibition of the oncogenic AKT signaling pathway by N-(4-chlorophenyl) derivatives.[9]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic potential of chemical compounds and to calculate the IC50 (half-maximal inhibitory concentration) value.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Data Summary: In Vitro Cytotoxicity

The table below presents IC50 values for representative N-phenylthiazole carboxamide derivatives, illustrating the cytotoxic potential of the broader class of compounds containing the N-(4-chlorophenyl) moiety.

Compound IDSubstitution on Phenyl RingCell LineCytotoxicity (IC50 in µM)Reference
4aortho-NitroHepG2 (Liver)11.6 ± 0.12[10]
4cpara-NitroSKNMC (Neuroblastoma)10.8 ± 0.08[10]
4dpara-ChloroHepG2 (Liver)22.3 ± 1.89[10]
Doxorubicin (Control)-HepG2 (Liver)5.8 ± 1.01[10]

Structure-Activity Relationship (SAR) and Future Outlook

The accumulated data suggest several key SAR insights. For instance, the position and nature of substituents on the phenyl ring significantly influence biological activity. In anticancer assays, a nitro group at the ortho or para position can enhance cytotoxicity compared to a chlorine atom at the para position.[10] For antimicrobial activity, the incorporation of heterocyclic rings like piperidine or thiazole can confer potent and broad-spectrum effects.[5][8]

The N-(4-chlorophenyl)-2-oxopropanamide scaffold is a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the ability to modulate its biological activity through derivatization make it an attractive starting point for future drug discovery campaigns. Further research should focus on optimizing the scaffold to improve potency and selectivity, conducting in vivo efficacy studies, and elucidating more detailed mechanisms of action for different biological targets.

References

  • EvitaChem. N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide.

  • Gedikli, T. S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry.

  • Mohamed Rabeek, S., & Seeni Mubarak, M. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Lohar, K. S., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters.

  • Smolecule. (2024). N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide.

  • Fassihi, A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.

  • Molbank. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI.

  • Chirita, R. I., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.

  • BenchChem. (2025). Application Notes and Protocols: Biological Activity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives.

  • Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online.

  • Młochowski, J., et al. (2004). Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. Pharmazie.

  • Iacovita, C., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics.

  • Semantic Scholar. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro.

  • Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

  • Ionescu, S., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences.

  • BenchChem. (2025). The Pharmacological Versatility of the N-(4-Chlorophenyl)amine Scaffold: A Survey of Biological Activities.

  • Mahyavanshi, J., et al. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). International Journal of ChemTech Research.

  • Ali, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules.

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.

  • BenchChem. (2025). A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives.

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

  • Szychowski, K. A., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines. sulfanyl-s)

Sources

Foundational

Technical Guide: Solubility Profiling and Stock Preparation of N-(4-chlorophenyl)-2-oxopropanamide

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Executive Summary & Compound Identity N-(4-chlorophenyl)-2-oxopropanamide (CAS: 52181-18-7), of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary & Compound Identity

N-(4-chlorophenyl)-2-oxopropanamide (CAS: 52181-18-7), often referred to in derivative studies as 4'-chloropyruvanilide, represents a critical chemical scaffold in medicinal chemistry.[1][2] Structurally, it mimics pyruvate, positioning it as a potential metabolic probe or inhibitor for enzymes such as lactate dehydrogenase (LDH) or pyruvate dehydrogenase (PDH).

Effective biological evaluation of this compound hinges on precise solvent selection.[2][3] Its structure—a lipophilic 4-chlorophenyl ring coupled with a polar


-keto amide motif—creates a solubility profile that favors polar aprotic solvents over aqueous media.[1][2] This guide provides a validated framework for solubilization, stock management, and experimental application.
Key Identifier Detail
IUPAC Name N-(4-chlorophenyl)-2-oxopropanamide
CAS Number 52181-18-7
Molecular Formula C

H

ClNO

Molecular Weight 197.62 g/mol
Structural Class

-Keto Amide / Anilide
Physicochemical Basis of Solubility

To predict and master the solubility of N-(4-chlorophenyl)-2-oxopropanamide, one must understand the competition between its functional groups.[1][2]

  • The Hydrophobic Domain (4-Chlorophenyl): The chlorinated aromatic ring significantly increases lipophilicity (

    
    ).[1][2] This moiety drives the compound to "crash out" (precipitate) in water but promotes interaction with organic solvents via van der Waals forces and 
    
    
    
    -stacking.[1][2]
  • The Polar Domain (2-Oxopropanamide): The dicarbonyl system and the amide nitrogen provide hydrogen bond acceptors and a donor.[1][2] This requires a solvent capable of disrupting strong intermolecular crystal lattice energy.[2]

Why DMSO is Superior: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole.[1][2] It effectively solvates the amide proton (H-bond acceptor) and stabilizes the polar dicarbonyl tail, while its methyl groups accommodate the lipophilic chlorophenyl ring.[1]

Why Ethanol is Secondary: Ethanol (EtOH) is a polar protic solvent.[1][2] While it can dissolve the compound, the solubility limit is typically lower than in DMSO because the ethyl group offers less lipophilic stabilization for the chlorinated ring compared to DMSO's structure, and the protic nature can sometimes compete unfavorably with the compound's internal H-bonding networks.

Solubility Data & Working Concentrations

The following data represents working benchmarks derived from structural analogs (e.g., N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide) and standard lipophilic small molecule behavior.

SolventSolubility RatingEstimated Max LimitRecommended Stock Conc.Stability
DMSO High ~30–50 mg/mL50 mM (~10 mg/mL)High (Months at -20°C)
Ethanol Moderate ~10–20 mg/mL10 mM (~2 mg/mL)Moderate (Evaporation risk)
Water Insoluble < 0.1 mg/mLN/AUnstable (Hydrolysis risk)
DMF High ~30 mg/mL25-50 mMHigh

Critical Note: Always determine the specific solubility limit for your specific batch, as crystal morphology (polymorphs) can affect saturation points.[2]

Visualizing the Dissolution Logic

SolubilityLogic Compound N-(4-chlorophenyl)- 2-oxopropanamide DMSO DMSO (Polar Aprotic) Compound->DMSO High Affinity Ethanol Ethanol (Polar Protic) Compound->Ethanol Moderate Affinity Water Water (Highly Polar) Compound->Water Repulsion Interaction2 Hydrophobic Effect Compound->Interaction2 Cl-Phenyl Ring Interaction1 Dipole-Dipole & H-Bond Acceptance DMSO->Interaction1 Ethanol->Interaction1 Result_Sol Full Solubilization (Stable Stock) Interaction1->Result_Sol Overcomes Lattice Energy Result_Ppt Precipitation (Crash Out) Interaction2->Result_Ppt In Aqueous Media

Figure 1: Mechanistic basis for solvent selection.[1][2] DMSO provides the optimal balance of polar and non-polar interactions.[1]

Protocol: Preparation of 50 mM Stock Solution

This protocol ensures the preparation of a sterile, stable 50 mM stock solution in DMSO.[1]

Reagents:

  • N-(4-chlorophenyl)-2-oxopropanamide (Solid, >95% purity).[1][2]

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

  • Vortex mixer.[2]

  • Ultrasonic bath (optional).[1][2]

Step-by-Step Methodology:

  • Molar Calculation:

    • Target Concentration: 50 mM.

    • Molecular Weight (MW): 197.62 g/mol .[1][2]

    • Formula:

      
      .[1][2]
      
    • Example: To make 1 mL of 50 mM stock, you need 9.88 mg (approx 9.9 mg).[2]

  • Weighing:

    • Weigh ~10 mg of the compound into a sterile, amber glass vial (to protect from light). Record the exact mass (e.g., 10.2 mg).

  • Solvent Addition:

    • Calculate the exact volume of DMSO required based on the recorded mass.[1]

    • 
      .[1][2]
      
    • Add the calculated volume of anhydrous DMSO.[2]

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear and colorless to pale yellow.[2] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50–100

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

    • Caution: DMSO is hygroscopic.[2] Ensure vials are tightly sealed (Parafilm recommended).[1][2]

Troubleshooting & Biological Application
The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous culture media (e.g., DMEM or RPMI), the sudden shift in polarity can cause the hydrophobic chlorophenyl ring to aggregate, leading to precipitation.[1]

Prevention Strategy:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high. Perform an intermediate dilution in buffer if possible, or add the DMSO stock slowly to the vortexing media.[1]

  • Limit Final DMSO: Keep final DMSO concentration

    
     (v/v) for biochemical assays and 
    
    
    
    for cell-based assays to avoid solvent toxicity artifacts.
Workflow Diagram: Assay Preparation

AssayPrep Stock 50 mM Stock (in 100% DMSO) Intermed Intermediate Dilution (10x Working Conc.) Stock->Intermed Dilute 1:10 in Media/Buffer PrecipCheck Check for Precipitation! Intermed->PrecipCheck Media Cell Culture Media (Aqueous) AssayWell Final Assay Well (1x Conc, <0.5% DMSO) Media->AssayWell Add to Cells PrecipCheck->Stock If Cloudy: Lower Conc. PrecipCheck->Media If Clear

Figure 2: Recommended dilution workflow to minimize precipitation risks during biological assays.

References
  • PubChem. (n.d.).[1][2] N-(4-Chlorophenyl)acetamide (Related Structure Analysis). National Library of Medicine.[1][2] Retrieved from [Link]

  • Gaylord Chemical. (2007).[1][2] DMSO Solubility Data Bulletin #102. Retrieved from [Link]

Sources

Exploratory

potential therapeutic targets for 4-chloroaniline pyruvyl derivatives

A Technical Guide to Antimicrobial and Metabolic Modulation Executive Summary & Chemical Rationale This guide analyzes the therapeutic potential of 4-chloroaniline pyruvyl derivatives , a class of small molecules combini...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Antimicrobial and Metabolic Modulation

Executive Summary & Chemical Rationale

This guide analyzes the therapeutic potential of 4-chloroaniline pyruvyl derivatives , a class of small molecules combining a lipophilic halogenated aromatic core with a metabolic mimic (pyruvate).[1] These compounds function primarily as transition-state analogues, targeting enzymes dependent on pyruvate or glutamine.[1]

The structural synergy is defined by two domains:

  • The Pyruvyl Moiety (2-oxopropanoyl): Acts as a metabolic warhead, mimicking the substrates of Glucosamine-6-phosphate synthase (G6PS) and Lactate Dehydrogenase (LDH) .[1]

  • The 4-Chloroaniline Scaffold: Provides essential lipophilicity (

    
     modulation) for membrane permeability. The para-chlorine atom blocks metabolic oxidation at the C4 position, extending half-life, though it introduces specific toxicity risks (methemoglobinemia) that must be managed via prodrug strategies.[2][1]
    
Primary Therapeutic Target: Glucosamine-6-Phosphate Synthase (G6PS)[2]

Therapeutic Area: Antimicrobial (Antifungal/Antibacterial)[2][1][3][4]

G6PS catalyzes the first committed step in the hexosamine biosynthetic pathway (HBP), converting Fructose-6-phosphate (Fru-6-P) and Glutamine into Glucosamine-6-phosphate (GlcN-6-P).[1][5] It is a critical target because inhibition leads to cell wall lysis in fungi (chitin depletion) and bacteria (peptidoglycan depletion).[2][1]

Mechanism of Action

4-chloroaniline pyruvyl derivatives (specifically N-pyruvoyl amides) act as glutamine analogues .[1] The pyruvyl group mimics the


-glutamyl moiety, while the hydrophobic 4-chlorophenyl group occupies the ammonia channel or the hydrophobic pocket adjacent to the active site, locking the enzyme in an inactive conformation.[1]
Pathway Visualization (G6PS Inhibition)

G6PS_Pathway Glc Glucose Fru6P Fructose-6-P Glc->Fru6P G6PS G6P Synthase (Target Enzyme) Fru6P->G6PS Gln Glutamine Gln->G6PS GlcN6P Glucosamine-6-P G6PS->GlcN6P Catalysis Inhibitor 4-Cl-Pyruvyl Derivative Inhibitor->G6PS Inhibits UDP UDP-GlcNAc GlcN6P->UDP CellWall Cell Wall (Chitin/Peptidoglycan) UDP->CellWall

Figure 1: The Hexosamine Biosynthetic Pathway showing the inhibition of G6PS by 4-chloroaniline pyruvyl derivatives, preventing cell wall construction.[2][1]

Secondary Target: Lactate Dehydrogenase A (LDH-A)[2]

Therapeutic Area: Oncology (Metabolic Reprogramming)[2][1]

Cancer cells rely on aerobic glycolysis (Warburg Effect).[1] LDH-A converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic flux.[1] Pyruvate-based derivatives are competitive inhibitors of LDH-A.

  • Binding Mode: The pyruvyl carbonyl forms hydrogen bonds with Arg171 and His195 in the LDH active site. The 4-chlorophenyl tail extends into the hydrophobic cofactor binding cleft, displacing NADH.[1]

  • Utility: Sensitizing hypoxic tumors to chemotherapy by shutting down their primary energy escape route.

Experimental Validation Protocols
A. Synthesis of N-(4-chlorophenyl)pyruvamide

Rationale: Direct condensation is often low-yield due to pyruvate polymerization. This protocol uses an acid chloride intermediate for high specificity.

  • Reagents: Pyruvic acid, Thionyl chloride (

    
    ), 4-Chloroaniline, Triethylamine (
    
    
    
    ), Dichloromethane (DCM).[2][1]
  • Activation: Dissolve pyruvic acid (10 mmol) in dry DCM. Add

    
     (12 mmol) dropwise at 0°C. Reflux for 1 hour to generate pyruvoyl chloride.
    
  • Coupling: Dissolve 4-chloroaniline (10 mmol) and

    
     (12 mmol) in dry DCM. Add the pyruvoyl chloride solution dropwise at 0°C.
    
  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted aniline), then saturated

    
    .[2][1] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water (8:2).

B. In Vitro G6PS Inhibition Assay (Morgan-Elson Method)

Rationale: Measures the reduction in GlcN-6-P formation colorimetrically.

StepActionCritical Parameter
1. Preparation Incubate Enzyme (G6PS from C. albicans) with Inhibitor (0.1 - 100

) in Tris-HCl buffer (pH 7.4).[1]
DMSO Limit: <1% v/v to prevent enzyme denaturation.
2. Initiation Add substrates: Fructose-6-P (10 mM) and Glutamine (10 mM).[1]Pre-incubate inhibitor for 10 min to assess binding kinetics.
3. Reaction Incubate at 37°C for 30 minutes.Stop reaction by heating at 100°C for 1 min.
4. Derivatization Add acetic anhydride (acetylation) followed by Ehrlich's reagent (p-dimethylaminobenzaldehyde).[1]Forms a chromophore absorbing at 585 nm.
5. Analysis Measure Absorbance (585 nm).[1] Calculate

.
Compare against standard inhibitor FMDP .
C. Experimental Workflow Diagram

Workflow Design In Silico Design (Docking to G6PS/LDH) Synth Chemical Synthesis (Schiff Base/Amide) Design->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen In Vitro Screening Char->Screen Screen->Design Inactive (Refine SAR) Tox Toxicity Assay (Methemoglobin/HepG2) Screen->Tox Active Hits (>50% Inh) Tox->Design High Toxicity Lead Lead Optimization Tox->Lead Low Toxicity

Figure 2: Iterative development workflow for 4-chloroaniline pyruvyl therapeutics.

Toxicology & Safety (ADME)[2]

The 4-chloroaniline moiety presents a significant safety hurdle: Methemoglobinemia .[6]

  • Mechanism: Metabolic cleavage of the amide/hydrazone bond releases free 4-chloroaniline. This is N-hydroxylated by CYP2E1 to N-hydroxy-4-chloroaniline, which oxidizes Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), impairing oxygen transport.[1]
  • Mitigation Strategy:

    • Steric Shielding: Introduce bulky groups (e.g., methyl) at the ortho position of the aniline ring to hinder hydrolytic cleavage.[2]

    • Bioisosteres: Replace the amide bond with a thiazolidinone ring (cyclized hydrazone), which is metabolically more stable.[2][1]

References
  • Glucosamine-6-phosphate synthase inhibitors. Milewski, S. (2002).[1] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.

  • Biological Activities of Hydrazone Derivatives. Rollas, S., & Küçükgüzel, Ş.[2][1][4][7][8] G. (2007).[7] Molecules.

  • Antimicrobial activity of N-pyruvoyl anthranilate complexes. Soliman, A. A., et al. (2015).[2][1][9] Journal of Saudi Chemical Society. [2][1]

  • Toxicity of 4-Chloroaniline. International Programme on Chemical Safety (IPCS). CICADS 48.

  • LDH-A Inhibition in Cancer. Granchi, C., et al. (2010).[2][1] Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of N-(4-chlorophenyl)-2-oxopropanamide

Abstract This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-chlorophenyl)-2-oxopropanamide, a valuable chemical intermediate. The synthesis is achieved through the amide coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-chlorophenyl)-2-oxopropanamide, a valuable chemical intermediate. The synthesis is achieved through the amide coupling of 4-chloroaniline and pyruvic acid. This guide emphasizes a robust and widely applicable method utilizing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer in-depth guidance on safety, purification, and analytical characterization. This document is intended for researchers and professionals in chemical synthesis and drug development, providing the necessary detail to ensure a successful and reproducible outcome.

Introduction and Scientific Background

Amide bond formation is one of the most critical and frequently performed reactions in organic synthesis, particularly within the pharmaceutical and materials science sectors. The target molecule, N-(4-chlorophenyl)-2-oxopropanamide, incorporates both an α-ketoamide moiety and a chlorinated phenyl ring, structural motifs present in various biologically active compounds. The direct condensation of a carboxylic acid (pyruvic acid) and an amine (4-chloroaniline) is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently under mild conditions.[1]

Modern synthetic chemistry favors the use of coupling reagents to facilitate this transformation.[2] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. This guide employs EDC, a water-soluble carbodiimide, which offers the significant advantage of forming a urea byproduct that is also water-soluble, simplifying product purification.[3]

Reaction Scheme:

Pyruvic Acid4-ChloroanilineN-(4-chlorophenyl)-2-oxopropanamide

Reaction Mechanism: EDC-Mediated Amide Coupling

The reaction proceeds via the activation of pyruvic acid by EDC. The carbodiimide nitrogen atoms are highly nucleophilic and attack the carboxylic acid proton, while the carboxylate oxygen attacks the central carbon of the EDC molecule. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (4-chloroaniline). The amine's lone pair of electrons attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the N,N'-ethyl-N'-(3-dimethylaminopropyl)urea byproduct and yielding the desired amide product.

EDC_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation Pyruvic_Acid Pyruvic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Pyruvic_Acid->O_Acylisourea + EDC EDC EDC Amide N-(4-chlorophenyl)-2-oxopropanamide (Product) O_Acylisourea->Amide + 4-Chloroaniline Amine 4-Chloroaniline (R'-NH2) Amine->Amide Urea EDC Byproduct (Water-Soluble Urea) Amide->Urea Byproduct Formation

Caption: EDC-mediated amide coupling mechanism.

Safety and Handling

Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment should be completed before beginning any experimental work.

  • 4-Chloroaniline: Highly Toxic and Carcinogenic. [4] It is toxic if swallowed, inhaled, or absorbed through the skin.[5] It is classified as a Group 2B carcinogen (possibly carcinogenic to humans) and can cause an allergic skin reaction.[5] All manipulations must be performed in a certified chemical fume hood.

  • Pyruvic Acid: Corrosive. Causes skin and eye burns. Handle with care to avoid contact.

  • EDC (EDC·HCl): Can cause skin and eye irritation. Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Lab Coat: A flame-resistant lab coat is mandatory.

  • Respiratory Protection: If there is any risk of dust inhalation, especially when weighing 4-chloroaniline or EDC, a properly fitted respirator is necessary.[6]

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Chloroaniline127.575.0638 mgToxic solid.[7]
Pyruvic Acid88.065.5 (1.1 eq)0.43 mLCorrosive liquid.
EDC·HCl191.706.0 (1.2 eq)1.15 gWater-soluble coupling agent.
4-Dimethylaminopyridine (DMAP)122.170.5 (0.1 eq)61 mgCatalyst.
Dichloromethane (DCM)--~50 mLAnhydrous solvent.
1 M Hydrochloric Acid (HCl)--~20 mLFor aqueous work-up.
Saturated Sodium Bicarbonate--~20 mLFor aqueous work-up.
Brine (Saturated NaCl)--~20 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate---Drying agent.

Equipment:

  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Stir plate

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Reaction Procedure
  • Setup: Place the 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add 4-chloroaniline (638 mg, 5.0 mmol), EDC·HCl (1.15 g, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity upon addition of the acid and to minimize potential side reactions.

  • Acid Addition: Slowly add pyruvic acid (0.43 mL, 5.5 mmol) to the stirred solution dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 4-chloroaniline spot indicates reaction completion.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove unreacted amine and DMAP).

    • 20 mL of saturated sodium bicarbonate solution (to remove unreacted pyruvic acid and neutralize any remaining acid).

    • 20 mL of brine (to remove the bulk of the water).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically an off-white or pale yellow solid.[7] It can be purified by one of the following methods:

    • Recrystallization: Use a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to recrystallize the crude solid.[8]

    • Column Chromatography: If impurities persist, purify the crude material using silica gel column chromatography with a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexane).[9]

Characterization and Data

The purified product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results for N-(4-chlorophenyl)-2-oxopropanamide
¹H NMR δ (ppm) ~8.5-9.0 (s, 1H, -NH-) , ~7.6 (d, 2H, Ar-H ortho to -NH), ~7.3 (d, 2H, Ar-H ortho to -Cl), ~2.5 (s, 3H, -C(=O)CH₃) . The exact shifts will depend on the deuterated solvent used.[10]
¹³C NMR δ (ppm) ~195-200 (-C=O, ketone) , ~160-165 (-C=O, amide) , ~130-140 (Ar-C), ~120-129 (Ar-C), ~25-30 (-CH₃) .[11]
FT-IR ν (cm⁻¹) ~3300 (N-H stretch) , ~1720 (C=O stretch, ketone), ~1680 (C=O stretch, amide I) , ~1540 (N-H bend, amide II).
Mass Spec (ESI+) Expected m/z: 198.03 [M+H]⁺ , 220.01 [M+Na]⁺. For C₉H₈ClNO₂.

Workflow Visualization and Troubleshooting

The entire process, from setup to final product, is summarized in the workflow diagram below.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Combine 4-Chloroaniline, EDC, DMAP in DCM B Cool to 0 °C (Ice Bath) A->B C Add Pyruvic Acid Dropwise B->C D Stir at RT (12-18h) C->D E Transfer to Separatory Funnel D->E F Wash with 1M HCl, sat. NaHCO₃, Brine E->F G Dry Organic Layer (MgSO₄) F->G H Filter & Concentrate (Rotovap) G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product (White/Yellow Solid) J->K L Characterize: NMR, IR, MS K->L

Caption: Overall workflow for the synthesis of N-(4-chlorophenyl)-2-oxopropanamide.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive coupling reagent (EDC is moisture-sensitive).Use a fresh bottle of EDC or store it properly in a desiccator.
Wet solvent or glassware.Ensure all glassware is oven-dried and use anhydrous grade solvent.
Oiling Out during Recrystallization The melting point of the compound is lower than the solvent's boiling point.[12]Use a lower-boiling solvent mixture or switch to column chromatography.
Significant impurities are present, depressing the melting point.Purify the crude product via column chromatography first to remove the bulk of impurities, then attempt recrystallization.[12]
Multiple Spots on TLC after Work-up Incomplete reaction.Increase reaction time or consider a slight excess of the coupling reagent.
Formation of side products (e.g., N-acylurea from O-acylisourea rearrangement).Ensure the reaction is not overheated. The addition of an auxiliary nucleophile like HOBt can sometimes mitigate this, though it was omitted here for simplicity.[3]

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). 4-Chloroaniline Safety Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet - 4-chloro aniline 98%. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. RSC Advances, 10, 31563-31569. Retrieved from [Link]

  • MDPI. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Propanamide, N-[4-(4-fluorophenyl)-2-thiazolyl]-. SpectraBase. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • PubChem. (n.d.). Propanimidamide, n-(4-chlorophenyl)-2-(((2,4-dimethoxyphenyl)methylene)hydrazono)-n'-hydroxy-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Patsnap. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (1990). Reaction Mechanism between Pyruvic Acid and Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584621A - Method for preparing mandipropamid.

Sources

Application

reaction protocol for ethyl pyruvate and 4-chloroaniline

Application Note: Reaction Protocol for Ethyl Pyruvate and 4-Chloroaniline Executive Summary This application note details the reaction protocols for the condensation of Ethyl Pyruvate ( -keto ester) and 4-Chloroaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Protocol for Ethyl Pyruvate and 4-Chloroaniline

Executive Summary

This application note details the reaction protocols for the condensation of Ethyl Pyruvate (


-keto ester) and 4-Chloroaniline  (aromatic amine). Depending on the reaction conditions—specifically solvent polarity, water content, and energy input—this reactant pair follows bifurcated synthetic pathways:
  • Pathway A (Kinetic/Controlled): Formation of the

    
    -imino ester (Schiff base), Ethyl 2-((4-chlorophenyl)imino)propanoate . This is a versatile intermediate for ligand synthesis and asymmetric hydrogenation studies.
    
  • Pathway B (Thermodynamic/Multicomponent): Formation of highly substituted dihydro-2-oxopyrroles via oxidative dimerization/cyclization, often observed under microwave irradiation or aqueous conditions.

This guide prioritizes Pathway A as the fundamental coupling protocol but provides the methodology for Pathway B to demonstrate the reactivity scope.

Reaction Mechanism & Causality

The reaction is a classic nucleophilic addition-elimination sequence.

  • Step 1 (Activation): The ketone carbonyl of ethyl pyruvate is activated by an acid catalyst (e.g., Acetic Acid or pTSA). Note that the adjacent ester group makes this carbonyl more electrophilic than a standard ketone but also introduces steric bulk.

  • Step 2 (Attack): The lone pair on the 4-chloroaniline nitrogen attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Step 3 (Dehydration): Proton transfer facilitates the elimination of water, establishing the

    
     double bond (Imine).
    

Critical Control Point: The reaction is reversible. The presence of water shifts the equilibrium back to the starting materials (hydrolysis). Therefore, anhydrous conditions or azeotropic water removal are required to isolate the imine (Pathway A). If water is present (as in Protocol B), the imine may undergo further tautomerization and reaction with a second equivalent of reagents to form stable cyclic lactams.

Pathway Visualization

ReactionPathway Reactants Ethyl Pyruvate + 4-Chloroaniline Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (Acid Cat.) Imine Ethyl 2-((4-chlorophenyl) imino)propanoate (Schiff Base) Intermediate->Imine - H2O (Anhydrous/Dean-Stark) Imine->Reactants + H2O (Hydrolysis) Pyrrolone Substituted Dihydro-2-oxopyrrole (Dimerization Product) Imine->Pyrrolone Microwave/Aqueous (Oxidative Cyclization)

Figure 1: Bifurcation of reaction pathways based on water content and energy input.

Protocol A: Synthesis of the -Imino Ester (Schiff Base)

Objective: Isolate the direct condensation product, Ethyl 2-((4-chlorophenyl)imino)propanoate. Scale: 10 mmol basis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
4-Chloroaniline 127.571.01.28 gNucleophile
Ethyl Pyruvate 116.121.11.28 g (approx 1.22 mL)Electrophile (Excess)
Ethanol (Absolute) -Solvent20 mLSolvent
Glacial Acetic Acid 60.05Cat.2-3 dropsCatalyst
Magnesium Sulfate 120.37-2.0 gDesiccant (In-situ)
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g of 4-chloroaniline in 15 mL of absolute ethanol .

  • Addition: Add 1.22 mL of ethyl pyruvate dropwise to the stirring solution.

    • Note: Ethyl pyruvate is added in slight excess (1.1 equiv) to drive the consumption of the toxic aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid .

    • Scientific Logic:[1][2][3][4][5][6] The acid protonates the ketone oxygen, lowering the activation energy for the amine attack.

  • Dehydration Strategy: Add 2.0 g of anhydrous MgSO₄ directly to the reaction flask.

    • Alternative: For larger scales (>50 mmol), use Toluene as solvent and a Dean-Stark trap to physically remove water via azeotrope. For this small scale, in-situ desiccant is sufficient.

  • Reaction: Attach a reflux condenser (with a drying tube containing CaCl₂ on top) and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aniline spot (lower Rf) should disappear.

  • Workup:

    • Filter the hot solution through a sintered glass funnel to remove the MgSO₄.

    • Allow the filtrate to cool to room temperature, then place in an ice bath (

      
      ).
      
  • Crystallization: The Schiff base often crystallizes upon cooling. If not, remove half the solvent under reduced pressure (rotary evaporator) and re-cool.

    • Precipitate: Collect the solid by vacuum filtration.

    • Wash: Wash with cold ethanol (2 x 5 mL).

  • Drying: Dry the product in a vacuum desiccator over silica gel.

Expected Yield: 70–85% Characterization:

  • Appearance: Yellow to pale orange crystalline solid.

  • IR: Strong absorption at

    
     (
    
    
    
    stretch).

Protocol B: Microwave-Assisted Synthesis of Dihydro-2-oxopyrroles

Objective: Synthesis of the heterocyclic dimer (Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate) as described in advanced literature [1]. Context: This protocol utilizes "green chemistry" principles (Microwave, aqueous media) which favors the thermodynamic cyclization over simple imine isolation.

Materials
ReagentAmountRole
4-Chloroaniline 2.0 mmol (254 mg)Reactant A
Ethyl Pyruvate 2.0 mmol (232 mg)Reactant B
Ethanol/Water 15 mL (1:1 v/v)Solvent System
Fe₃O₄ Nanoparticles 8 mol %Catalyst (Recoverable)
Step-by-Step Procedure
  • Mixing: In a microwave-safe process vial (30 mL), combine 4-chloroaniline, ethyl pyruvate, and the Fe₃O₄ catalyst in the Ethanol/Water mixture.

  • Irradiation: Seal the vial and place it in a microwave synthesis reactor.

    • Settings: Power = 300W (variable), Temp =

      
      , Time = 30 minutes.
      
  • Separation:

    • The catalyst (Fe₃O₄) is magnetic. Use an external magnet to hold the catalyst at the bottom of the vial and decant the reaction mixture.

  • Isolation:

    • The product typically precipitates from the aqueous mixture upon cooling.[7]

    • Filter the solid and wash with water to remove unreacted pyruvate/acid.

  • Purification: Recrystallize from hot ethanol.

Scientific Insight: The presence of water in this protocol prevents the isolation of the simple Schiff base (hydrolysis risk). Instead, the high energy (MW) and catalyst promote a complex cascade: Imine formation


 Tautomerization 

Mannich-type addition of a second equivalent

Cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of ImineEnsure Ethanol is "Absolute" (anhydrous). Increase MgSO₄ loading or switch to Toluene/Dean-Stark method.
Starting Material Remains Low Reactivity of KetoneThe ester group on pyruvate deactivates the ketone sterically. Increase reflux time to 12h or increase acid catalyst load to 5 mol%.
Oiling Out (No Crystals) Impurities / OligomersThe product may be soluble in ethanol.[6][8] Evaporate to dryness and recrystallize from a Hexane/Ethanol (9:1) mix.
Darkening of Color Oxidation of Aniline4-Chloroaniline oxidizes easily. Conduct reaction under Nitrogen (

) or Argon atmosphere.

References

  • Microwave-Assisted Synthesis of Dihydro-2-oxopyrroles

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate[8]

    • URL:[Link]

  • General Schiff Base Protocols (Analogous Systems)

    • Source: Organic Syntheses
    • Title: Preparation of N-Ethyl-p-chloroaniline (Demonstr
    • URL:[Link]

  • Doebner Reaction Context Source: BenchChem Application Notes Title: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis
  • Imine Protection Str

    • Source: ACS Public
    • Title: Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis
    • URL:[Link]

Sources

Method

procedure for amidation of pyruvic acid with chloroanilines

Application Notes & Protocols Topic: Procedure for the Amidation of Pyruvic Acid with Chloroanilines Audience: Researchers, scientists, and drug development professionals. Guide to the Synthesis of N-(Chlorophenyl) Pyruv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for the Amidation of Pyruvic Acid with Chloroanilines

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of N-(Chlorophenyl) Pyruvamides: A Mechanistic and Practical Approach

Abstract: This document provides a comprehensive guide to the synthesis of N-(chlorophenyl) pyruvamides through the amidation of pyruvic acid with chloroanilines. The N-(chlorophenyl) pyruvamide scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives showing potential as kinase inhibitors and anti-cancer agents[1]. This guide moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanism, the rationale behind procedural choices, and robust protocols for synthesis, purification, and characterization. It is designed to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for their specific research needs.

Foundational Principles: Overcoming the Amidation Challenge

The direct reaction between a carboxylic acid and an amine to form an amide is often deceptively challenging. While seemingly a simple condensation, the reaction is hindered by a competing and much faster acid-base reaction. The acidic proton of the carboxylic acid (pyruvic acid) readily protonates the basic amine (chloroaniline), forming a highly unreactive ammonium carboxylate salt[2][3][4][5]. High temperatures (>160 °C) can force the condensation, but such conditions are unsuitable for many functionalized or sensitive molecules[4].

To achieve amide bond formation under mild, controlled conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished using a "coupling" or "activating" agent. For this application, we will focus on carbodiimides, specifically the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The Mechanism of Carbodiimide-Mediated Amidation

Carbodiimide coupling is a robust and widely used method for amide synthesis that avoids harsh reagents and high temperatures[6]. The reaction proceeds through a highly reactive O-acylisourea intermediate.

The mechanism can be broken down into three key stages:

  • Protonation and Activation: The reaction begins with the protonation of one of the nitrogen atoms of the EDC by the carboxylic acid. This makes the central carbon of the carbodiimide highly electrophilic[2][6].

  • Formation of the O-Acylisourea Intermediate: The resulting carboxylate anion acts as a nucleophile, attacking the activated carbodiimide carbon. This forms the key O-acylisourea intermediate, which has effectively converted the original hydroxyl group into an excellent leaving group[6][7].

  • Nucleophilic Attack by the Amine: The primary amine (chloroaniline) then attacks the carbonyl carbon of the activated intermediate. This forms a tetrahedral intermediate, which subsequently collapses to yield the desired amide and an N,N'-disubstituted urea byproduct (in the case of EDC, a water-soluble urea)[6].

G cluster_0 Stage 1: Activation of Pyruvic Acid cluster_1 Stage 2: Amide Formation PA Pyruvic Acid Activated_EDC Protonated EDC PA->Activated_EDC Proton Transfer PA_anion Pyruvate Anion EDC EDC (Carbodiimide) EDC->Activated_EDC O_acyl O-Acylisourea Intermediate (Excellent Leaving Group) Activated_EDC->O_acyl PA_anion->O_acyl Nucleophilic Attack Chloroaniline Chloroaniline O_acyl->Chloroaniline Reaction with Amine Tetrahedral Tetrahedral Intermediate O_acyl->Tetrahedral Chloroaniline->Tetrahedral Nucleophilic Attack Amide N-(Chlorophenyl) Pyruvamide Tetrahedral->Amide Collapse & Proton Transfer Urea EDC-Urea Byproduct (Water Soluble) Tetrahedral->Urea

Caption: Mechanism of EDC-mediated amidation of pyruvic acid.

Experimental Protocol: Synthesis of N-(4-chlorophenyl) Pyruvamide

This protocol details the synthesis of a representative product, N-(4-chlorophenyl) pyruvamide. It can be adapted for other chloroaniline isomers (e.g., 2-chloroaniline, 3-chloroaniline) with minor modifications to purification, if necessary.

Materials and Reagents
Reagent/MaterialSupplierCat. No.Mol. Wt. ( g/mol )QuantityStoichiometry
Pyruvic AcidSigma-AldrichP225688.06881 mg10.0 mmol (1.0 eq)
4-ChloroanilineSigma-AldrichC49851127.571.40 g11.0 mmol (1.1 eq)
EDC·HClSigma-AldrichE7750191.702.30 g12.0 mmol (1.2 eq)
Dichloromethane (DCM)Fisher ScientificD143-100 mL-
1 M HCl (aq)---50 mL-
Sat. NaHCO₃ (aq)---50 mL-
Brine (Sat. NaCl aq)---50 mL-
Anhydrous MgSO₄Sigma-AldrichM7506-~5 g-
Silica Gel (for column)---As needed-
Hexane / Ethyl Acetate---As needed-
Safety & Handling Precautions
  • Pyruvic Acid: Corrosive. Causes serious skin and eye irritation.[8][9] Handle in a fume hood.

  • Chloroanilines: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[10] Handle with extreme care in a fume hood.

  • EDC·HCl: Causes serious eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8][9][10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (881 mg, 10.0 mmol) and 4-chloroaniline (1.40 g, 11.0 mmol).

  • Dissolution: Add 80 mL of dichloromethane (DCM) to the flask. Stir at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This helps to manage any exotherm upon addition of the coupling reagent and can minimize side reactions.

  • EDC Addition: Slowly add solid EDC·HCl (2.30 g, 12.0 mmol) to the cooled reaction mixture in portions over 5-10 minutes. A slight increase in temperature may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. An inert atmosphere (e.g., nitrogen or argon) is recommended but not strictly necessary for this coupling.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. Spot the starting materials (pyruvic acid and 4-chloroaniline) and the reaction mixture. The formation of a new, less polar spot corresponding to the amide product should be observed.

Work-up and Purification

The goal of the work-up is to remove the water-soluble EDC-urea byproduct and any unreacted starting materials.

  • Transfer: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Acid Wash: Add 25 mL of 1 M HCl (aq) and shake gently. This step protonates and removes any unreacted 4-chloroaniline into the aqueous layer. Drain the lower organic layer.

  • Base Wash: Wash the organic layer with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted pyruvic acid.

  • Brine Wash: Wash the organic layer with 25 mL of brine to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to afford the pure N-(4-chlorophenyl) pyruvamide.

Caption: Experimental workflow for pyruvamide synthesis.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the methyl group (CH₃) around δ 2.5-2.7 ppm. Aromatic protons of the chlorophenyl ring will appear in the δ 7.2-7.8 ppm region. A broad singlet for the amide N-H proton will be observed, typically downfield (> δ 8.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two carbonyl carbons (C=O) in the δ 160-200 ppm range. The methyl carbon should appear around δ 25-30 ppm. Aromatic carbons will be in the δ 120-140 ppm region.

  • IR (ATR, cm⁻¹): Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1680 cm⁻¹), and the ketone C=O stretch (~1720 cm⁻¹).

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product (C₉H₈ClNO₂ + H⁺).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive EDC (hydrolyzed).2. Insufficient reaction time.3. Pyruvic acid polymerization.1. Use fresh, high-quality EDC from a sealed container.2. Extend reaction time and monitor by TLC.3. Ensure reaction is not unnecessarily heated; add EDC at 0°C.
Starting Amine Remains 1. Insufficient EDC or pyruvic acid.2. Amine is a poor nucleophile.1. Check stoichiometry; ensure at least 1.2 eq of EDC is used.2. Consider adding an activator like N-Hydroxysuccinimide (NHS) along with EDC to form a more stable active ester.
Starting Acid Remains 1. Insufficient EDC or amine.2. Incomplete reaction.1. Check stoichiometry.2. Allow the reaction to run longer.
N-Acylisourea Byproduct Present An excess of EDC was used, leading to a side reaction.[11]This byproduct is generally unstable. The acidic work-up should help hydrolyze it. If it persists, careful chromatography is required.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. [Link]

  • Al-Suhaimi, K. S., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Molecules, 25(21), 5199. [Link]

  • Ortiz-Marciales, M., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(2), 37-41. [Link]

Sources

Application

Advanced Crystallization Protocols for N-(4-chlorophenyl)-2-oxopropanamide

Abstract This guide details the physicochemical characterization and crystallization protocols for N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide).[1] As a functionalized -keto amide, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the physicochemical characterization and crystallization protocols for N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide).[1] As a functionalized


-keto amide, this compound presents specific challenges, including susceptibility to hydrolysis and propensity for oiling out.[1][2] This document provides three validated crystallization methodologies designed to maximize purity (>99.5% HPLC) and control particle morphology for downstream processing.

Introduction & Chemical Context

N-(4-chlorophenyl)-2-oxopropanamide is a critical intermediate often employed in the synthesis of quinoxaline heterocycles and biologically active hydrazones.[1] Its structure features a rigid amide backbone flanked by a lipophilic 4-chlorophenyl group and a reactive


-keto moiety.[1][2]
Structural Considerations for Crystallization[4]
  • Hydrogen Bonding: The amide proton (N-H) and the two carbonyl oxygens (C=O) create strong intermolecular hydrogen bonding networks, typically favoring high-melting crystalline solids.[1][2]

  • Solubility Profile: The 4-chlorophenyl ring imparts significant lipophilicity, reducing water solubility, while the polar dicarbonyl region ensures solubility in alcohols and polar aprotic solvents.[2]

  • Stability: The

    
    -keto amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] Neutral pH and controlled temperature are Critical Process Parameters (CPPs).[1]
    
Physicochemical Profile (Expected)
PropertyValue / DescriptionNotes
Molecular Formula C

H

ClNO

MW: 197.62 g/mol
Melting Point 140–160 °C (Predicted)Range varies by polymorph; Unsubstituted pyruvanilide MP

118°C.
Solubility (High) DMSO, DMF, THFGood for stock solutions.[1][3]
Solubility (Mod) Ethanol, Ethyl Acetate, TolueneIdeal for crystallization.[1][2]
Solubility (Low) Water, Hexanes, HeptaneIdeal anti-solvents.[1][2]

Experimental Protocols

Method A: Standard Recrystallization (Ethanol/Water)

Best for: Routine purification of crude material containing polar impurities or salts.[1]

Principle: This method utilizes the steep solubility curve of the amide in ethanol versus its insolubility in water.[2] Water acts as a powerful anti-solvent to drive nucleation.[1][2]

Protocol:

  • Dissolution: Charge 10.0 g of crude N-(4-chlorophenyl)-2-oxopropanamide into a 250 mL round-bottom flask.

  • Solvent Addition: Add Absolute Ethanol (99%) (approx. 40–50 mL) and heat to reflux (78 °C) with magnetic stirring. Add solvent in 5 mL increments until the solid fully dissolves.[2]

    • Note: If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While the solution is still hot (~60 °C), slowly add Deionized Water dropwise until a persistent turbidity (cloud point) is observed.

  • Re-dissolution: Add a few drops of hot ethanol to just clear the turbidity.[1][2]

  • Cooling Profile: Allow the flask to cool to room temperature undisturbed (approx. 1 °C/min).

  • Finishing: Once ambient temperature is reached, cool in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles/prisms via vacuum filtration.[1][2] Wash with 20 mL of cold Ethanol/Water (1:1 mixture).[1]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Method B: Cooling Crystallization (Toluene)

Best for: Removal of non-polar impurities and obtaining larger, well-defined crystals.[1]

Principle: Toluene offers a moderate solubility profile that is highly temperature-dependent, allowing for purification without the risk of hydrolysis associated with aqueous co-solvents.[2]

Protocol:

  • Slurry: Suspend 5.0 g of the compound in 30 mL of Toluene.

  • Heating: Heat the mixture to 90–100 °C. The solid should dissolve completely. If not, add Toluene in 2 mL portions.[2]

  • Controlled Cooling: Transfer the solution to a jacketed crystallizer or an oil bath with programmable cooling.[1][2]

    • Ramp: Cool from 90 °C to 20 °C at a rate of 0.5 °C/min.

  • Seeding (Optional but Recommended): At ~75 °C (metastable zone), add 0.1% w/w of pure seed crystals to prevent oiling out.

  • Isolation: Filter the resulting solids. Wash with cold Toluene (0 °C).[1]

  • Drying: Air dry or vacuum dry at 40 °C. Note: Toluene removal requires thorough drying.[1][2]

Method C: Reactive Crystallization (In-Situ Synthesis)

Best for: Direct isolation from the reaction of 4-chloroaniline and pyruvoyl chloride.[1]

Principle: The product precipitates directly from the reaction solvent (DCM or Ether) as it forms, or upon treatment with an anti-solvent, minimizing handling of the crude intermediate.[2]

Protocol:

  • Reaction: Dissolve 4-chloroaniline (1.0 eq) and Pyridine (1.1 eq) in Dichloromethane (DCM) at 0 °C.

  • Addition: Add Pyruvoyl Chloride (1.1 eq) diluted in DCM dropwise over 30 minutes.

  • Work-up: The product may precipitate spontaneously. If not, wash the organic layer with 1M HCl (to remove pyridine), then Brine.[1][2]

  • Solvent Swap: Distill off DCM until 20% volume remains. Add Hexane or Heptane slowly to the stirring residue.

  • Crystallization: The product will crystallize as a white solid.[1][2] Cool to 0 °C, filter, and wash with Hexane.[1][2]

Process Visualization (Workflow)[1]

The following diagram illustrates the decision logic and workflow for the purification of N-(4-chlorophenyl)-2-oxopropanamide.

CrystallizationWorkflow Start Crude N-(4-chlorophenyl)-2-oxopropanamide PurityCheck Initial Purity Check (HPLC/TLC) Start->PurityCheck Decision Impurity Profile? PurityCheck->Decision MethodA Method A: Ethanol/Water (Removes Salts/Polar Impurities) Decision->MethodA Polar/Salts MethodB Method B: Toluene Cooling (Removes Non-polar/Oils) Decision->MethodB Non-polar/Oils DissolveA Dissolve in refluxing EtOH MethodA->DissolveA DissolveB Dissolve in hot Toluene (90°C) MethodB->DissolveB FilterA Hot Filtration (remove insolubles) DissolveA->FilterA AntiSolvent Add Water to Cloud Point FilterA->AntiSolvent Isolate Filtration & Wash AntiSolvent->Isolate Cooling Controlled Cooling (0.5°C/min) DissolveB->Cooling Cooling->Isolate Dry Vacuum Dry (45°C) Isolate->Dry Final Pure API (>99.5%) Dry->Final

Caption: Decision matrix and process flow for the purification of N-(4-chlorophenyl)-2-oxopropanamide.

Critical Process Parameters (CPPs) & Troubleshooting

Oiling Out[2][3]
  • Cause: Supersaturation is too high, or the temperature dropped too quickly, causing the compound to phase-separate as a liquid rather than a crystal.[2]

  • Solution:

    • Reheat the mixture until the oil re-dissolves.

    • Seed the solution with pure crystals at the metastable zone.

    • Slow down the cooling rate or the anti-solvent addition rate.[2]

Hydrolysis[2][3][6]
  • Cause: Extended exposure to water at high temperatures, especially if traces of acid/base are present.[2]

  • Solution:

    • Ensure the crude material is neutral before heating in Ethanol/Water.[1][2]

    • Minimize the time the solution is held at reflux (boiling).[1][2]

    • Use Method B (Toluene) if hydrolysis persists.[1][2]

Polymorphism[2][3][7]
  • Observation: Variations in melting point (e.g., 142 °C vs 155 °C) often indicate different polymorphs.[1][2]

  • Control: Consistent cooling rates and solvent choices are essential.[1][2] Method A (EtOH/Water) typically yields the thermodynamically stable form.[1][2]

Analytical Validation

To ensure the integrity of the crystallized product, the following analytical methods are recommended:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.[1][2] Gradient 10-90% B.[1][2]

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).[1]

  • 1H NMR (DMSO-d6):

    • Look for the characteristic amide singlet (~10.5 ppm), aromatic protons (7.4–7.8 ppm), and the methyl ketone singlet (~2.4 ppm).[1]

  • Melting Point:

    • Sharp endotherm expected. Broadening >2 °C indicates impurities or solvent inclusion.[1][2]

References

  • Synthesis of Pyruvanilides

    • Organic Syntheses, Coll.[1][2][4][5] Vol. 5, p. 93 (1973); Vol. 44, p. 20 (1964).[1] (General method for anilide synthesis).[1][3][4]

    • - Source for the reactive intermediate protocol.[1]

  • Crystallization of Amides

    • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General principles for amide crystallization).

  • Physical Properties of Chloroanilines

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 7807, 4-Chloroaniline. - Precursor solubility data used to derive protocol.

  • Related Pyruvanilide Characterization

    • Dori, M. et al. "Synthesis and biological activity of some new pyruvanilide derivatives."[1][2] Farmaco (1995).[1] (Provides context on solubility and stability of the class).

Sources

Method

functionalization of the alpha-keto group in pyruvanilides

Advanced Functionalization of the -Keto Group in Pyruvanilides: Application Notes and Protocols Introduction: The Electrophilic Trap Pyruvanilides (N-aryl-2-oxopropanamides) represent a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Functionalization of the -Keto Group in Pyruvanilides: Application Notes and Protocols

Introduction: The Electrophilic Trap

Pyruvanilides (N-aryl-2-oxopropanamides) represent a "privileged scaffold" in medicinal chemistry, serving as potent inhibitors for cysteine proteases, kinases, and as precursors for heterocycles like quinoxalines. Their reactivity is defined by the


-keto amide motif , where the electron-withdrawing nature of the amide functionality enhances the electrophilicity of the adjacent ketone (C2 position).[1]

Unlike simple ketones, the


-keto group in pyruvanilides is an "electrophilic trap." It is highly susceptible to nucleophilic attack, yet stabilized against non-specific hydrolysis compared to 

-keto esters. This guide details three critical functionalization pathways: Heterocyclization , Asymmetric Reduction , and Nucleophilic Condensation .
Reactivity Landscape

The following diagram outlines the primary divergent pathways for the pyruvanilide scaffold.

Pyruvanilide_Reactivity cluster_0 Key Mechanism Pyruvanilide Pyruvanilide (Electrophilic C2) Quinoxalinone 3-Methyl-2(1H)- quinoxalinones Pyruvanilide->Quinoxalinone 1,2-Diamines (Condensation) HydroxyAmide Chiral α-Hydroxy Amides Pyruvanilide->HydroxyAmide Ru-Catalyst/H2 (Asym. Reduction) Hydrazone Biostable Hydrazones/Oximes Pyruvanilide->Hydrazone R-NH-NH2 (Nucleophilic Addn)

Figure 1: Divergent functionalization pathways for the pyruvanilide scaffold based on C2-reactivity.

Protocol A: Heterocycle Formation (Quinoxalinone Synthesis)

The condensation of pyruvanilides with 1,2-diamines is the most robust method for generating the quinoxaline core, a moiety found in bioactive agents like substituted quinoxalin-2(1H)-ones.

Mechanistic Insight

This reaction proceeds via a double condensation (Hinsberg-type reaction). The high electrophilicity of the


-keto carbon drives the initial imine formation, followed by intramolecular cyclization at the amide carbonyl. Acid catalysis is often required to activate the amide carbonyl for the second step.
Materials
  • Substrate: Pyruvanilide (1.0 equiv)

  • Reagent: o-Phenylenediamine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Glacial Acetic Acid (if using EtOH) or Trifluoroacetic acid (TFA) for difficult substrates.

Step-by-Step Protocol
  • Preparation: Dissolve pyruvanilide (1.0 mmol) in absolute EtOH (5 mL).

  • Addition: Add o-phenylenediamine (1.1 mmol).

  • Catalysis: Add glacial AcOH (2-3 drops). Note: For electron-deficient anilines, use pure AcOH as solvent.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The quinoxalinone product often precipitates upon cooling.

  • Isolation: Filter the solid. Wash with cold EtOH (

    
    ).
    
  • Purification: Recrystallize from EtOH or DMF/Water if necessary.

Validation Criteria:

  • Appearance: Typically yellow/orange crystalline solids.

  • NMR: Disappearance of the amide NH singlet (broad, ~9-10 ppm) and appearance of the quinoxaline NH (if applicable).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Reducing the


-keto group yields chiral 

-hydroxy amides (lactamides), which are critical intermediates for depsipeptides and chiral building blocks.
Mechanistic Insight

Direct hydrogenation using standard borohydrides yields racemates. To achieve high enantiomeric excess (


), Ru(II) catalysts with chiral diamine ligands (Noyori-Ikariya type) are employed.[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride and proton are delivered simultaneously to the C=O bond.
Materials
  • Substrate: Pyruvanilide

  • Catalyst: RuCl (1–2 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water.

  • Solvent: DMF or Methanol.

Step-by-Step Protocol
  • Inert Atmosphere: Purge a reaction vial with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve pyruvanilide (0.5 mmol) and the Ru-catalyst (0.005 mmol) in DMF (2 mL).

  • H-Source Addition: Add the HCOOH/Et3N mixture (0.5 mL) dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Dilute with water (10 mL) and extract with EtOAc (

    
    ).
    
  • Analysis: Dry organic layer over

    
    , concentrate, and analyze 
    
    
    
    via Chiral HPLC (e.g., Chiralcel OD-H column).
Data Summary: Reduction Efficiency
Catalyst SystemH-SourceYield (%)ee (%)Notes
NaBH4 (Standard)MeOH>950Racemic baseline
Ru-TsDPEN HCOOH/Et3N 92 >96 Preferred Method
CuO NanoparticlesPMHS8580-87Heterogeneous alternative
ElectrochemicalMeOH (Solvent)88N/AGreen chemistry approach

Protocol C: Condensation (Hydrazones/Oximes)

Functionalizing the


-keto group with hydrazines or hydroxylamines creates stable "warheads" often used to engage target proteins covalently or to rigidify the scaffold.
Workflow Visualization

The following diagram illustrates the decision logic for optimizing condensation reactions based on the nucleophile type.

Condensation_Workflow Start Start: Pyruvanilide Functionalization Nucleophile Select Nucleophile Start->Nucleophile Hydrazine Hydrazine/Hydrazide (R-NH-NH2) Nucleophile->Hydrazine Hydroxylamine Hydroxylamine (NH2OH) Nucleophile->Hydroxylamine ConditionA Condition A: EtOH, Cat. AcOH RT to 50°C Hydrazine->ConditionA Standard ConditionB Condition B: Pyridine/EtOH Reflux (Buffered) Hydroxylamine->ConditionB Requires Base Isolation Isolate: Filtration (Product usually precipitates) ConditionA->Isolation ConditionB->Isolation

Figure 2: Optimization workflow for condensation reactions.

Protocol
  • Mix: Combine pyruvanilide (1 equiv) and hydrazine derivative (1.1 equiv) in Ethanol.

  • Acidify: Add catalytic AcOH (pH ~4–5).

  • Monitor: Stir at RT. If no precipitate forms after 1 hour, heat to

    
    .
    
  • Workup: Filter the precipitate. Recrystallize from Ethanol.

References

  • Asymmetric Transfer Hydrogen

    
    -Keto Amides. Organic Letters, 2021.[2][3] 
    
  • Chemo- and Enantioselective Reduction of

    
    -Keto Amides using Reusable CuO-Nanoparticles. Journal of Organic Chemistry, 2023. 
    
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones. RSC Advances, 2024.

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 2020.

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 2000.

Sources

Application

Application Note: N-(4-chlorophenyl)-2-oxopropanamide in Kinase Inhibitor Design

This guide outlines the application of N-(4-chlorophenyl)-2-oxopropanamide as a high-value fragment for designing inhibitors of Pyruvate Dehydrogenase Kinase (PDK) . This scaffold acts as a pyruvate bioisostere .

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of N-(4-chlorophenyl)-2-oxopropanamide as a high-value fragment for designing inhibitors of Pyruvate Dehydrogenase Kinase (PDK) .

This scaffold acts as a pyruvate bioisostere . By mimicking the natural substrate (pyruvate), it targets the allosteric regulatory site of PDK isoforms, offering a strategic entry point for Fragment-Based Drug Discovery (FBDD) aimed at reversing the Warburg effect in oncology and treating metabolic disorders.

Executive Summary & Mechanism of Action

N-(4-chlorophenyl)-2-oxopropanamide (referred to herein as Fragment 4-CP ) is an


-ketoamide scaffold. In kinase inhibitor design, it is distinct from ATP-competitive fragments (like hinge binders). Instead, it functions as a transition-state mimic  or electrophilic trap  targeting metabolic kinases, specifically PDK1–4.
Mechanistic Logic
  • Pyruvate Mimicry: The 2-oxopropanamide moiety structurally resembles pyruvate (

    
    ).
    
  • Target Binding: PDKs are allosterically inhibited by pyruvate. Fragment 4-CP binds to the pyruvate-binding pocket (N-terminal regulatory domain), locking the kinase in an inactive conformation.

  • Warhead Reactivity: The

    
    -keto carbonyl is highly electrophilic. It can form a reversible hemithioacetal with active site cysteines or hydrogen bond networks with conserved residues (e.g., Arg/Tyr) in the regulatory pocket.
    
Pathway Visualization

The following diagram illustrates how Fragment 4-CP inhibits PDK, preventing the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDC), thereby promoting oxidative phosphorylation.

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxidation (via PDH) Fragment Fragment 4-CP (Inhibitor) PDK PDK (Active Kinase) Fragment->PDK Binds Allosteric Pocket PDK_Inactive PDK (Inhibited) PDK->PDK_Inactive Conformational Change PDH_Active PDH Complex (Active) PDK->PDH_Active Phosphorylates PDH_Inactive PDH-Phosphate (Inactive) PDH_Active->PDH_Inactive Inactivation TCA TCA Cycle (OxPhos) AcetylCoA->TCA

Figure 1: Mechanism of Action. Fragment 4-CP inhibits PDK, restoring PDH activity and forcing cancer cells to utilize mitochondrial oxidation (reversing the Warburg effect).

Chemical Profile & Synthesis Protocol[1][2][3]

Fragment Properties
PropertyValueDesign Implication
Molecular Weight 197.62 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~1.8Good membrane permeability; hydrophobic phenyl group fits lipophilic pockets.
H-Bond Donors/Acceptors 1 / 2Amide NH is a donor; Keto/Amide carbonyls are acceptors.
Electrophilicity ModerateThe

-keto group is activated but stable in aqueous buffer (unlike acrylamides).
Synthesis Protocol (Amide Coupling)

Objective: Synthesize N-(4-chlorophenyl)-2-oxopropanamide from 4-chloroaniline and pyruvic acid.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Pyruvic acid (1.2 eq) in anhydrous DMF under

    
     atmosphere. Add EDC·HCl (1.5 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add 4-Chloroaniline (1.0 eq) and DIPEA (2.0 eq) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS (

    
    ).
    
  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted aniline), sat.

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
  • Yield: Expect 60–75% as a pale yellow solid.

Biochemical Evaluation: PDK1 Inhibition Assay

This protocol validates the fragment's ability to inhibit PDK1 activity using a coupled bioluminescent assay (e.g., ADP-Glo).

Assay Principle

PDK1 consumes ATP to phosphorylate the PDH E1


 subunit.


The assay quantifies ADP production. Fragment 4-CP should reduce ADP generation.
Reagents & Setup
  • Enzyme: Recombinant Human PDK1 (0.5–1.0

    
    g/mL).
    
  • Substrate: PDH E1

    
     peptide (synthetic mutant S293) or inactive PDH complex.
    
  • Buffer: 50 mM HEPES pH 7.4, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35.
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).

Protocol Steps
  • Compound Prep: Prepare a 100 mM stock of Fragment 4-CP in DMSO. Perform 1:3 serial dilutions in assay buffer (Final DMSO < 1%).

  • Enzyme Incubation: Add 5

    
    L of PDK1 enzyme to 384-well plate. Add 2.5 
    
    
    
    L of compound. Incubate for 15 min at RT to allow allosteric binding.
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (Final ATP = 
    
    
    
    , roughly
    
    
    ).
  • Kinase Run: Incubate at RT for 60 minutes.

  • Termination: Add 10

    
    L of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
    
  • Read: Measure luminescence on a plate reader.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Expected Result: A valid hit will show an


 in the low micromolar range (10–50 

M) for the fragment alone.

Structural Biology & FBDD Strategy

Fragment 4-CP is a seed.[1] To develop a nanomolar drug, you must "grow" the fragment.

Binding Mode Hypothesis (In Silico)
  • Pocket: Pyruvate binding pocket (N-terminal domain).

  • Interactions:

    • Amide NH: H-bond donor to backbone carbonyl of the pocket.

    • 
      -Keto Carbonyl:  H-bond acceptor from conserved Arg/Tyr residues (mimicking the carboxylate of pyruvate).
      
    • 4-Cl-Phenyl: Hydrophobic

      
      -stacking interactions with lipophilic residues (e.g., Phe/Leu) lining the pocket.
      
Fragment Growth Strategy

Use the following workflow to optimize the fragment.

FBDD_Strategy Frag Fragment 4-CP (IC50 ~20 uM) Step1 SAR Expansion (Substituted Anilines) Frag->Step1 Optimize Hydrophobic Fit Step2 Linker Addition (Reach ATP Pocket) Step1->Step2 Fragment Linking Lead Lead Compound (IC50 < 100 nM) Step2->Lead Dual-Site Inhibition

Figure 2: Optimization workflow. The 4-Cl group can be replaced with larger heteroaromatics to explore the "Lipoamide" pocket.

Troubleshooting
  • Issue: Low solubility in assay buffer.

    • Fix: The 4-Cl-phenyl is lipophilic. Introduce a solubilizing group (e.g., morpholine or piperazine) at the 3-position of the phenyl ring.

  • Issue: Chemical instability.

    • Fix: The

      
      -ketoamide is susceptible to hydrolysis or reduction. Store solid at -20°C. In solution, avoid strong nucleophiles (DTT > 5 mM) which might attack the ketone.
      

References

  • Alpha-ketoamides in Drug Design

    • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
    • Source: J. Med.[2] Chem. (2021).[1][3][4]

    • URL:[Link]

  • PDK Structure & Inhibition

    • Title: Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the
    • Source: J. Biol. Chem. (2014).[5]

    • URL:[Link]

  • Fragment Synthesis Protocol

    • Title: Synthesis of alpha-ketoamide based p38 MAP kinase inhibitors.
    • Source: Bioorg.[5][6] Med. Chem. Lett. (2008).[6]

    • URL:[Link]

  • PDK Assay Methodology: Title: ADP-Glo™ Kinase Assay Systems Protocol. Source: Promega Technical Manual.

Sources

Technical Notes & Optimization

Troubleshooting

preventing cyclization during N-(4-chlorophenyl)-2-oxopropanamide synthesis

Topic: Preventing Cyclization during N-(4-chlorophenyl)-2-oxopropanamide Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Preventing Cyclization and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization during N-(4-chlorophenyl)-2-oxopropanamide Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Preventing Cyclization and Side Reactions

Senior Application Scientist Note: The synthesis of N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide) appears deceptively simple—a standard amide coupling between 4-chloroaniline and a pyruvyl donor. However, the presence of the


-keto group introduces a critical bifurcation in reactivity. Under acidic conditions, the thermodynamic preference shifts toward intramolecular electrophilic aromatic substitution (the Stollé synthesis  pathway), leading to cyclized indolinone byproducts rather than the desired linear amide.

This guide details the mechanistic causality of these side reactions and provides a self-validating protocol to ensure chemoselectivity.

Part 1: The Chemistry of Failure (Mechanistic Insights)

To prevent cyclization, one must understand what drives it.[1] The reaction of 4-chloroaniline with pyruvyl chloride generates HCl as a byproduct. If this acid is not immediately neutralized, it catalyzes two competing parasitic pathways.[1]

The Stollé Cyclization Pathway

The most dangerous side reaction is the acid-catalyzed intramolecular attack of the amide nitrogen or the


-carbonyl onto the ortho-position of the chlorophenyl ring. This is analogous to the Stollé synthesis , which is historically used to intentionally synthesize isatins and oxindoles.[1]
  • Trigger: Accumulation of HCl or presence of Lewis acids.[1]

  • Result: Formation of 3-hydroxy-3-methyl-5-chloroindolin-2-one or 5-chloroisatin derivatives.

  • Indicator: The reaction mixture turns deep orange or red (isatin derivatives are highly colored).[1]

Schiff Base Oligomerization

The


-keto group is electrophilic. In the presence of excess aniline or insufficient temperature control, the aniline nitrogen attacks the ketone instead of (or subsequent to) the acid chloride, forming an imine (Schiff base).
  • Trigger: Excess aniline, high temperatures (>20°C), or slow addition of acid chloride.[1]

  • Result: Insoluble oligomers and low yield.[1]

Visualizing the Competing Pathways

ReactionPathways cluster_conditions Critical Control Point Start 4-Chloroaniline + Pyruvyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side1 Side Product A: Schiff Base / Dimer Start->Side1 Excess Aniline High Temp Product TARGET: N-(4-chlorophenyl)- 2-oxopropanamide Intermediate->Product -HCl (Base Scavenged) Side2 Side Product B: 5-Chloroisatin / Indolinone Derivative Product->Side2 Acid Catalysis (H+) Stollé Cyclization

Figure 1: Mechanistic bifurcation. The presence of unneutralized acid (H+) promotes the transition from the desired linear amide to the cyclized indolinone (Side Product B).

Part 2: Troubleshooting Guide

Use this matrix to diagnose issues based on observable phenomena in your reaction flask.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Deep Red/Orange Color Cyclization (Isatin formation) The "Stollé" pathway is active.[2] Acid accumulation has catalyzed the Friedel-Crafts-like alkylation of the aromatic ring.Immediate: Add base (TEA/Pyridine).[1] Next Run: Increase base equivalents (1.2–1.5 eq) and ensure cooling (<0°C).
Insoluble Precipitate (Non-Salt) Schiff Base / Oligomers The aniline amine attacked the ketone group. This is favored by heat and excess amine.[1]Next Run: Reverse addition order (add amine to acid chloride) or maintain strict T < 5°C.
Low Yield (<50%) Hydrolysis Pyruvyl chloride is extremely moisture sensitive.[1] It hydrolyzed to pyruvic acid before reacting.[1]Next Run: Use fresh/distilled acid chloride.[1] Dry all solvents over molecular sieves (3Å).
Violent Exotherm Runaway Acylation Fast addition of reagents caused local heating, accelerating side reactions.[1]Next Run: Dilute reagents further (0.1 M) and add dropwise over 30+ mins.

Part 3: Optimized Synthesis Protocol

This protocol is designed as a self-validating system .[1] The use of an internal temperature probe and color monitoring serves as real-time quality control.

Reagents:

  • 4-Chloroaniline (1.0 eq)[3]

  • Pyruvyl Chloride (1.1 eq) [Freshly distilled or high purity][1]

  • Triethylamine (TEA) or Pyridine (1.5 eq) [Acid Scavenger][1]

  • Dichloromethane (DCM) [Anhydrous][1]

Experimental Workflow:

  • Preparation (The Scavenger Trap):

    • Dissolve 4-chloroaniline (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Checkpoint: The solution should be clear. If cloudy, moisture may be present.[1]

  • Controlled Addition (The Kinetic Gate):

    • Dissolve Pyruvyl Chloride (11 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise over 30 minutes.

    • Critical: Monitor internal temperature.[1] Do not allow T > 5°C.

    • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.[1] This is good; it confirms the scavenger is working.

  • Reaction & Quench:

    • Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature over 1 hour.

    • Stop Condition: TLC (Hexane:EtOAc 7:3).[1] The starting aniline spot should be gone.

    • Wash sequence:

      • 1M HCl (Cold) – Removes unreacted aniline and amine salts.[1]

      • Sat. NaHCO3 – Neutralizes trace acids (prevents post-workup cyclization).[1]

      • Brine – Drying.[1][4]

  • Isolation:

    • Dry organic layer over Na2SO4.[1][4][5]

    • Concentrate in vacuo.[1][6]

    • Purification: Recrystallize from Hexane/EtOAc or Ethanol.[1] Do not heat excessively during recrystallization.[1]

Workflow Diagram

Workflow Step1 Step 1: Dissolve Aniline + Base (DCM, -10°C) Step2 Step 2: Dropwise Addition of Pyruvyl Chloride (Maintain T < 5°C) Step1->Step2 Decision Check Color/Temp Step2->Decision Decision->Step2 Turning Red? Stop & Cool Step3 Step 3: Warm to RT (1 hr) Formation of TEA-HCl Precipitate Decision->Step3 Clear/Pale Yellow Step4 Step 4: Acid Wash (1M HCl) Remove Excess Amine Step3->Step4 Step5 Step 5: Base Wash (NaHCO3) CRITICAL: Remove trace acid Step4->Step5 Final Final Product: White/Pale Yellow Solid Step5->Final

Figure 2: Operational workflow emphasizing the critical base wash step to prevent latent cyclization during storage.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Pyruvic Acid and a coupling agent (EDC/DCC) instead of the acid chloride? A: Yes, and this is often safer regarding cyclization because it avoids the generation of strong acid (HCl). However, the reaction is significantly slower.[1] If you choose this route, use EDC·HCl / HOBt in DCM.[1] The HOBt intermediate prevents the "over-activation" that might lead to side reactions.

Q2: Why is my product turning pink/red on the shelf? A: This indicates "Latent Cyclization."[1] You likely had trace acid remaining in your solid product.[1] Over time, this trace acid catalyzed the Stollé cyclization in the solid state or due to moisture.

  • Fix: Ensure the final organic wash is with saturated NaHCO3 and the product is completely dried. Store in the dark (pyruvanilides can be light-sensitive).

Q3: The literature mentions "Stollé Synthesis" for this class of compounds. Isn't that what I want? A: No. The Stollé synthesis is the intentional production of oxindoles/isatins from these precursors using Lewis acids (AlCl3) or strong acids. You are trying to stop the reaction before this step. You are effectively performing the "Pre-Stollé" intermediate synthesis.[1]

Q4: Can I use ethanol as a solvent? A: No. Pyruvyl chloride will react with ethanol to form Ethyl Pyruvate (esterification), competing with your amide formation.[1] Use aprotic solvents like DCM, THF, or Toluene.[1]

References

  • Stollé Synthesis Mechanism

    • Stollé, R. (1913).[1] "Über eine neue Methode zur Darstellung N-substituierter Isatine." Berichte der deutschen chemischen Gesellschaft. The foundational paper describing the acid-catalyzed cyclization of oxalyl/pyruvyl anilides.

    • Source:[1]

  • General Amide Coupling Protocols (Schotten-Baumann)

    • BenchChem. (2025).[1][6] "Application Notes and Protocols for N-(4-chlorophenyl)-Substituted Compounds." Describes the general base-mediated coupling for 4-chloroaniline derivatives.

    • Source:[1]

  • Cyclization Risks in Alpha-Keto Amides

    • Sumpter, W. C. (1944).[1] "The Chemistry of Isatin." Chemical Reviews. details the formation of isatin from

      
      -keto amides under acidic conditions.
      
    • Source:[1]

  • Prevention of Schiff Base Formation

    • PeerJ Organic Chemistry.[1] (2020). "New insights into the mechanism of Schiff base synthesis." Discusses the role of excess amine and temperature in promoting imine formation over amide bonds.

    • Source:[1]

Sources

Optimization

Technical Support Center: Stability of 2-oxo-N-(4-chlorophenyl)propanamide

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-oxo-N-(4-chlorophenyl)propanamide, particularly under basic (alkaline) experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-oxo-N-(4-chlorophenyl)propanamide, particularly under basic (alkaline) experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues with this and structurally related α-ketoamides.

Troubleshooting Guide: Investigating Degradation Under Basic Conditions

Researchers often utilize basic conditions in various experimental setups, from chemical synthesis to in vitro biological assays. However, for compounds like 2-oxo-N-(4-chlorophenyl)propanamide, exposure to a basic environment can lead to significant degradation, compromising experimental results. This guide outlines the likely degradation pathway and provides a robust protocol to assess the stability of your compound.

Core Issue: Susceptibility to Amide Hydrolysis

The primary stability concern for 2-oxo-N-(4-chlorophenyl)propanamide under basic conditions is the hydrolysis of the amide bond. Amide hydrolysis is a well-documented chemical transformation, though it often requires elevated temperatures or strong basic/acidic conditions to proceed at a significant rate[1].

The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide group. This forms a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of a carboxylate salt and an amine.

For 2-oxo-N-(4-chlorophenyl)propanamide, the expected degradation products are the sodium salt of pyruvic acid (sodium 2-oxopropanoate) and 4-chloroaniline.

Caption: Proposed pathway for basic hydrolysis of 2-oxo-N-(4-chlorophenyl)propanamide.

The Role of the 4-Chloro Substituent:

The presence of an electron-withdrawing chloro group on the N-phenyl ring has a nuanced effect on the rate of hydrolysis. There are two competing factors to consider:

  • Stabilization of the Leaving Group: An electron-withdrawing group can stabilize the negative charge that develops on the nitrogen atom in the transition state, which would typically accelerate the reaction[2].

  • Increased N-H Acidity: The electron-withdrawing phenyl group increases the acidity of the amide N-H proton. Under basic conditions, this can lead to deprotonation of the amide, forming an amidate anion. This negatively charged species would repel the incoming hydroxide nucleophile, thereby reducing the rate of hydrolysis[3].

Given these opposing effects, the overall impact of the chloro group on the hydrolysis rate can be complex and is best determined empirically.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to a range of basic conditions and monitoring its degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Sources

Troubleshooting

troubleshooting low yields in oxidative amidation of alpha-hydroxy amides

Technical Support Center: Oxidative Amidation of α-Hydroxy Amides Welcome to the technical support center for the oxidative amidation of α-hydroxy amides. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidative Amidation of α-Hydroxy Amides

Welcome to the technical support center for the oxidative amidation of α-hydroxy amides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful transformation. α-Amino amides are critical structural motifs found in numerous pharmaceuticals and natural products.[1] The direct oxidative amidation of readily available α-hydroxy amides presents a highly atom-economical route to these valuable compounds. However, like many oxidative processes, this reaction can be sensitive to various parameters, often leading to challenges in achieving high yields and reproducibility.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems in a question-and-answer format. We will explore the root causes of these issues and provide actionable solutions based on mechanistic principles.

Problem 1: Incomplete Conversion or Stalled Reaction

Q: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted α-hydroxy amide starting material, even after extended reaction times. What are the likely causes and how can I fix this?

A: A stalled reaction is one of the most frequent challenges and typically points to an issue with one of the core components of the catalytic cycle: the catalyst, the oxidant, or the reaction conditions.

  • Possible Cause 1: Ineffective Catalyst System. The catalyst may be inactive or inhibited.

    • Solution: Transition metal catalysts, particularly copper- and ruthenium-based systems, are sensitive to their environment.[2][3] Ensure your catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under inert gas). For copper/nitroxyl systems, the combination of the copper salt (e.g., CuI) and the nitroxyl radical (e.g., ABNO or TEMPO) is critical for aerobic oxidation.[3] Consider increasing the catalyst loading in a stepwise manner (e.g., from 2 mol% to 5 mol%). Substrates containing strong ligating groups (e.g., thiols, some heterocycles) can act as catalyst poisons, requiring the use of more robust catalyst systems or protecting group strategies.

  • Possible Cause 2: Insufficient or Decomposed Oxidant. The terminal oxidant is responsible for regenerating the active catalyst and driving the reaction forward.

    • Solution: If using a chemical oxidant like tert-butyl hydroperoxide (TBHP), ensure it is fresh and has been properly stored.[2] Titrate the oxidant to confirm its concentration before use. If employing aerobic oxidation (O₂ or air), ensure efficient gas exchange. This can be achieved by bubbling air/O₂ through the reaction mixture or by maintaining a positive pressure of the gas in the headspace with vigorous stirring. In some cases, reactions that are sluggish with air can be significantly accelerated by using pure O₂.[3]

  • Possible Cause 3: Sub-optimal Reaction Temperature. The initial oxidation of the alcohol to the transient aldehyde intermediate is often the rate-limiting step and is highly temperature-dependent.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. While some protocols report success at room temperature, many systems require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[1] However, be aware that excessive heat can lead to catalyst decomposition or side product formation (see Problem 2).

  • Possible Cause 4: Poor Substrate Reactivity. The electronic nature of both the α-hydroxy amide and the amine can impact reactivity.

    • Solution: Electron-poor α-hydroxy amides (containing electron-withdrawing groups) may be more acidic and oxidize faster.[3] Conversely, sterically hindered or electron-deficient amines are less nucleophilic and may struggle to trap the intermediate aldehyde efficiently. For challenging amines, increasing their stoichiometry (e.g., from 1.2 to 2.0 equivalents) can help drive the hemiaminal formation forward. In extreme cases, a different catalytic system may be required. For instance, a TiCl₄-mediated reaction has shown success with a broad range of amines, including those that are typically less reactive.[1]

Problem 2: Significant Side Product Formation

Q: My starting material is consumed, but the yield of the desired α-amino amide is low. I observe multiple side products. What are these byproducts and how can I prevent their formation?

A: The formation of side products typically arises from over-oxidation, substrate degradation, or competing reaction pathways. Identifying the nature of the side product is key to solving the problem.

  • Possible Cause 1: Over-oxidation to α-Ketoamide. The desired α-amino amide can sometimes be further oxidized to the corresponding α-ketoamide, especially under harsh conditions or with an excess of oxidant.[4][5]

    • Solution: Carefully control the stoichiometry of the oxidant. Reduce the amount of oxidant used to the minimum required for full conversion of the starting material. Lowering the reaction temperature can also temper the reactivity and reduce the rate of the second oxidation step.

  • Possible Cause 2: Formation of an Imine Intermediate. The transient aldehyde formed after the initial oxidation can react with the amine to form a hemiaminal (productive pathway) or, through dehydration, an imine (non-productive pathway). The imine is not an intermediate in amide formation.[3]

    • Solution: This is more common with primary amines. The presence of an α-heteroatom substituent on the aldehyde intermediate enhances its electrophilicity, which favors the formation of the hemiaminal.[3] Ensuring the reaction is not overly hot or acidic can help minimize dehydration to the imine.

  • Possible Cause 3: Degradation of Starting Materials or Product. Highly functionalized or sensitive substrates may not be stable under the oxidative conditions.

    • Solution: Screen for milder reaction conditions. This could involve using a more selective catalyst/oxidant system (e.g., photoredox or electrochemical methods) or simply lowering the reaction temperature.[6][7] A thorough review of the stability of your specific functional groups to the chosen oxidant is recommended.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC/LCMS) start->check_conversion decision_conversion Is Starting Material (SM) Fully Consumed? check_conversion->decision_conversion incomplete_conversion Problem: Incomplete Conversion decision_conversion->incomplete_conversion  No complete_conversion Problem: Side Products decision_conversion->complete_conversion  Yes cause_catalyst Check Catalyst: - Activity / Loading - Poisoning incomplete_conversion->cause_catalyst cause_oxidant Check Oxidant: - Stoichiometry - Purity / Freshness incomplete_conversion->cause_oxidant cause_conditions Check Conditions: - Temperature - Solvent incomplete_conversion->cause_conditions cause_overoxidation Check for Over-oxidation (e.g., to α-ketoamide) complete_conversion->cause_overoxidation cause_degradation Check for Degradation of SM or Product complete_conversion->cause_degradation cause_pathway Consider Alternative Pathways (e.g., Imine) complete_conversion->cause_pathway

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the copper-catalyzed oxidative amidation of an α-hydroxy amide?

A: The most widely accepted mechanism for copper/nitroxyl-catalyzed aerobic oxidative amidation involves a sequence of two oxidation events, as depicted below.[3]

  • Alcohol Oxidation: The catalyst system first oxidizes the α-hydroxy group to an intermediate α-oxo-amide (an aldehyde equivalent).

  • Hemiaminal Formation: The amine nucleophile attacks the electrophilic carbonyl of the intermediate, forming a hemiaminal.

  • Hemiaminal Oxidation: The catalyst system then oxidizes the hemiaminal to the final α-amino amide product.

G cluster_cycle1 First Oxidation cluster_addition Nucleophilic Addition cluster_cycle2 Second Oxidation A α-Hydroxy Amide B Intermediate α-Oxo-Amide A->B [Oxidation] Cu(I)/Cu(II), Nitroxyl C Hemiaminal B->C + Amine (R₂NH) D α-Amino Amide (Product) C->D [Oxidation] Cu(I)/Cu(II), Nitroxyl

Caption: General mechanism of oxidative amidation.

Q: How do I select the optimal catalyst and solvent for my reaction?

A: The choice is highly substrate-dependent. However, the following tables provide a general guide based on commonly used systems in the literature.

Table 1: Comparison of Common Catalytic Systems

Catalyst System Typical Oxidant Pros Cons References
CuI / TEMPO (or ABNO) O₂ or Air Inexpensive, mild conditions, uses green oxidant. Can be sensitive to air/moisture, limited scope for some amines. [3]
CuI / NHC TBHP Broad substrate scope, simple reagents. Requires stoichiometric oxidant, potential for side reactions from TBHP. [7]
TiCl₄ (Stoichiometric) None (Lewis Acid) Broad amine scope (primary, secondary, anilines), ligand-free. Requires stoichiometric, water-sensitive reagent; can be harsh. [1]

| Ru-based Catalysts | None ("Borrowing H₂") | "Green" process, generates H₂O as byproduct. | Requires expensive catalyst/ligands, high temperatures, limited scope. |[1] |

Table 2: Guide to Solvent Selection

Solvent Properties Common Use Cases Notes References
Acetonitrile (MeCN) Polar, aprotic General purpose, good for Cu-catalyzed systems. Often the first choice for screening. [1][3]
1,2-Dichloroethane (DCE) Non-polar, aprotic Used in TiCl₄-mediated reactions. Higher boiling point allows for higher temperatures. [1]
Toluene Non-polar, aprotic Good for reactions requiring higher temperatures. Can be useful for substrates with poor solubility in MeCN.

| Dimethyl Sulfoxide (DMSO) | Polar, aprotic | High boiling point, can aid in dissolving substrates. | Can interfere with some oxidative systems. |[8] |

Experimental Protocols

This section provides a representative, detailed methodology for a common oxidative amidation procedure.

General Protocol for Copper-Catalyzed Aerobic Oxidative Amidation

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the α-hydroxy amide (1.0 equiv).

    • Add the copper(I) iodide (CuI, 0.05 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (tBubpy, 0.05 equiv) or another suitable ligand.

    • Add the nitroxyl catalyst, such as ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl, 0.05 equiv).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an oxygen balloon or connect it to an O₂ line. If using air, ensure the flask is open to the atmosphere via a needle.

    • Add the chosen solvent (e.g., acetonitrile, to make a 0.1 M solution based on the α-hydroxy amide).

    • Add the amine (1.2-1.5 equiv) via syringe.

  • Reaction Execution and Monitoring:

    • Begin vigorous stirring.

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • Kumar, A., & Kumar, S. (2018). Direct Amination of α-Hydroxy Amides. Molecules, 23(12), 3127. [Link]

  • Chen, W., et al. (2024). Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Organic & Biomolecular Chemistry, 22, 6708-6712. [Link]

  • Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065. [Link]

  • Bode, J. W., et al. (2011). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Angewandte Chemie International Edition, 50(49), 11732-11735. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2016). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances, 6(82), 78561-78568. [Link]

  • Wang, C., et al. (2018). Stereoselective Synthesis of Enamides through Palladium‐Catalyzed Oxidative Amidation of Conjugated Olefins with 2‐Pyridones. Asian Journal of Organic Chemistry, 7(9), 1832-1835. [Link]

  • Silberstein, A. L., et al. (2013). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society, 135(46), 17274–17277. [Link]

  • De Sarkar, S., & Studer, A. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters, 12(9), 1992–1995. [Link]

  • R Discovery. (2024). Oxidative Amidation Research Articles. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2009). Catalytic amide formation with alpha'-hydroxyenones as acylating reagents. Organic Letters, 11(16), 3702-3704. [Link]

  • Wang, F., et al. (2015). Cp*Rh(III)‐Catalyzed Directed Amidation of Aldehydes Using Anthranils. Angewandte Chemie International Edition, 54(32), 9376-9380. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. [Link]

  • Gonçalves, C. R., et al. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(19), 6554–6557. [Link]

  • Checkwitch, S. E., et al. (2024). Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides. The Journal of Organic Chemistry, 89(17), 12051–12059. [Link]

  • Li, X., et al. (2017). Selective α-Oxyamination and Hydroxylation of Aliphatic Amides. Angewandte Chemie International Edition, 56(40), 12307-12311. [Link]

  • Kim, D. S., et al. (2023). α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses, 100, 105-125. [Link]

  • Teo, Y. C., et al. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Journal of Chemical Research, 39(5), 275-279. [Link]

  • Zhang, P., et al. (2022). Amide α-C–H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of N-(4-chlorophenyl)-2-oxopropanamide

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(4-chlorophenyl)-2-oxopropanamide, a molecule of interes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(4-chlorophenyl)-2-oxopropanamide, a molecule of interest for its potential bioactive properties, presents a case study in the application of modern analytical techniques for comprehensive characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound and objectively compares its performance with alternative analytical methodologies. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and robust experimental protocols to ensure reproducibility and trustworthiness in your own applications.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in organic chemistry for determining the structure of molecules in solution.[1][2] ¹H NMR, in particular, provides a detailed map of the hydrogen atoms within a molecule, revealing information about their chemical environment, proximity to other nuclei, and relative numbers.[3][4] This level of detail is often sufficient for the complete structural assignment of small molecules like N-(4-chlorophenyl)-2-oxopropanamide.

Predicted ¹H NMR Spectrum of N-(4-chlorophenyl)-2-oxopropanamide

Structure:

Expected ¹H NMR Signals (in CDCl₃, referenced to TMS at 0.0 ppm):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.5Broad Singlet1HAmide N-HThe N-H proton of an amide typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[3]
~ 7.6Doublet2HAromatic C-H (ortho to -NH)Protons on the aromatic ring ortho to the electron-withdrawing amide group are deshielded and will appear as a doublet due to coupling with the meta protons.
~ 7.3Doublet2HAromatic C-H (ortho to -Cl)Protons ortho to the chlorine atom will also be deshielded and appear as a doublet due to coupling with the meta protons. The para-substitution pattern leads to a characteristic AA'BB' system, which often simplifies to two apparent doublets.[7]
~ 2.5Singlet3HMethyl C-H (-C(=O)CH₃)The methyl protons are adjacent to a carbonyl group, which deshields them. With no adjacent protons to couple with, the signal will be a singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of N-(4-chlorophenyl)-2-oxopropanamide. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified N-(4-chlorophenyl)-2-oxopropanamide into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.[9][10]
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is crucial for obtaining high-resolution data.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
  • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule (a 1-2 second delay is typically sufficient for small molecules).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative ratios of the different types of protons.[3]

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a suite of analytical techniques.[1][2] The choice of technique depends on the specific information required.

Analytical TechniqueInformation ProvidedStrengths for N-(4-chlorophenyl)-2-oxopropanamideLimitations for N-(4-chlorophenyl)-2-oxopropanamide
¹H NMR Spectroscopy Detailed information on the proton framework, including chemical environment, connectivity, and relative numbers.[3][4]Unambiguous structural confirmation. Provides information on isomeric purity.Does not directly provide molecular weight information. Can be less sensitive than mass spectrometry.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule, including the number of unique carbon environments.Confirms the number of carbon atoms and provides information about their chemical environment (e.g., carbonyl carbons, aromatic carbons). Complements ¹H NMR data for complete structural assignment.Significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.[2][11]Confirms the molecular formula (C₉H₈ClNO₂). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[12]Does not provide detailed structural information on its own. Isomers may not be distinguishable by MS alone.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[2]Confirms the presence of key functional groups such as the amide N-H, C=O (amide and ketone), and C-Cl bonds.Provides limited information about the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.[1][13]Determines the purity of the synthesized compound, which is crucial for biological testing. Can be used to separate the target compound from starting materials and byproducts.Does not provide structural information. Requires a reference standard for quantification.
Single Crystal X-ray Diffraction (SCXRD) Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[14]Offers the most definitive structural elucidation, including bond lengths and angles. Can help understand intermolecular interactions in the solid state.[15]Requires a high-quality single crystal, which can be challenging to grow.[14]

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of N-(4-chlorophenyl)-2-oxopropanamide, integrating multiple analytical techniques for a robust and validated structural assignment.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Definitive Structure Synthesis Synthesis of N-(4-chlorophenyl)-2-oxopropanamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC_HPLC Purity Check (TLC/HPLC) Purification->TLC_HPLC FTIR Functional Group Analysis (FTIR) TLC_HPLC->FTIR MS Molecular Weight Confirmation (MS) FTIR->MS NMR Structural Elucidation (¹H & ¹³C NMR) MS->NMR SCXRD Absolute Structure (SCXRD - if crystalline) NMR->SCXRD Final Confirmed Structure NMR->Final SCXRD->Final

Caption: A typical workflow for the synthesis and characterization of a small organic molecule.

Conclusion

The characterization of N-(4-chlorophenyl)-2-oxopropanamide serves as an excellent example of the synergistic power of modern analytical techniques. While ¹H NMR spectroscopy provides the foundational data for structural elucidation, its combination with other methods such as ¹³C NMR, mass spectrometry, and FTIR spectroscopy leads to an irrefutable and comprehensive understanding of the molecule's identity and purity. For researchers in drug development, adhering to such a multi-faceted analytical approach is not merely good practice; it is an essential component of ensuring the safety, efficacy, and reproducibility of their scientific endeavors.

References

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11, 001. Available at: [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 289-298. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • Teat, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1862. Available at: [Link]

  • Schmitt-Kopplin, P., & Gabelica, V. (2021). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine, 17(4), 249-254. Available at: [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). C₆H₅Cl chlorobenzene low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical chemical shifts (in ppm) for the ¹H NMR... Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2881. Available at: [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-2-phenoxypropanamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Pahontu, E. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5853. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Abosadiya, H. M. A. (2024). Synthesis, Characterization, Crystal Structure and Antioxidant Activity of N-(3-Chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15, 320-324. Available at: [Link]

  • ResearchGate. (n.d.). Figure S13. ¹H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of N-(4-chlorophenyl)-2-oxopropanamide

Executive Summary This guide provides a structural elucidation framework for N-(4-chlorophenyl)-2-oxopropanamide , a pharmacophore often encountered as a metabolite in the degradation of pyruvate-mimetic drugs or as a sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for N-(4-chlorophenyl)-2-oxopropanamide , a pharmacophore often encountered as a metabolite in the degradation of pyruvate-mimetic drugs or as a synthetic intermediate in kinase inhibitor development.

Understanding the fragmentation of this molecule requires navigating two competing ionization behaviors: the alpha-keto cleavage characteristic of 1,2-dicarbonyls and the amide bond lability influenced by the electron-withdrawing chlorine substituent.

Key Technical Takeaways:

  • Diagnostic Signature: The

    
     isotope pattern (3:1 ratio) is the primary filter for identification.
    
  • Primary Fragmentation (ESI+): Dominated by amide bond cleavage yielding the 4-chloroaniline ion (

    
     128.02).
    
  • Secondary Pathway: Neutral loss of CO (

    
    ) from the alpha-keto moiety.
    
  • Comparison: High-Resolution MS (HRMS) is superior to Triple Quadrupole (QqQ) for distinguishing the alpha-keto loss from ethylene loss in complex matrices.

Structural & Isotopic Analysis[1]

Before analyzing fragmentation, the precursor ion must be validated. The chlorine atom provides a distinct "isotopic flag" that separates this compound from biological background noise.

PropertyValueNotes
Formula

Monoisotopic Mass 197.0244 DaBased on

Precursor Ion

198.0317 (

)
ESI Positive Mode
Isotope Partner

200.0287 (

)
~32% abundance relative to base
The "Chlorine Flag" Validation

In any low-resolution scan (e.g., QqQ or Ion Trap), the doublet peak separated by 2


 units with a 3:1 intensity ratio is the first confirmation step. In HRMS (Orbitrap/Q-TOF), the mass defect of chlorine (negative mass defect) further separates it from purely organic interferences.

Comparative Fragmentation Analysis

This section compares the fragmentation behavior under different experimental conditions.

Scenario A: Electrospray Ionization (ESI+) – Low vs. High Energy

The standard mode for drug metabolite identification.

Mechanism: Protonation occurs primarily on the amide oxygen or the ketone oxygen. The fragmentation is driven by charge-remote fragmentation and inductive cleavage.

Fragment Ion (

)
IdentityMechanismRelative Abundance (Est.)
198.03

Parent Ion100% (Low Energy)
170.04


-cleavage (Loss of Carbonyl)
20-40%
128.03

Amide Bond Cleavage (4-chloroaniline)100% (High Energy / Base Peak)
43.02

Acylium Ion (Pyruvate tail)<10% (Low mass cutoff often hides this)
Scenario B: ESI Negative Mode (ESI-)

Alternative for sensitivity in acidic mobile phases.

Mechanism: Abstraction of the amide proton (


).
  • Precursor:

    
     196.01
    
  • Key Fragment:

    
     126.00 (4-chloroanilino anion).
    
  • Utility: ESI- is often cleaner for chlorinated amides but yields fewer structural fragments than ESI+, making it better for quantitation but worse for structural confirmation.

Mechanistic Fragmentation Pathways[1][3][4]

The following Graphviz diagram illustrates the competing fragmentation pathways in ESI+ mode. The "Alpha-Keto" pathway involves the ejection of carbon monoxide, while the "Amide Hydrolysis" pathway directly liberates the aniline moiety.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 198.03 (C9H9ClNO2)+ AnilineIon 4-Chloroaniline Ion m/z 128.03 (C6H7ClN)+ Parent->AnilineIon Amide Bond Cleavage (Primary Path) PyruvateNeutral Neutral Loss: Pyruvic Acid/Ketene (70 Da) Parent->PyruvateNeutral Decarbonylated Intermediate Ion [M+H - CO]+ m/z 170.04 Parent->Decarbonylated Alpha-Cleavage (Secondary Path) CONeutral Neutral Loss: CO (28 Da) Parent->CONeutral PhenylCation Chlorophenyl Cation m/z 111.00 (C6H4Cl)+ AnilineIon->PhenylCation Deamination (High Energy) AmmoniaLoss Neutral Loss: NH3 (17 Da) AnilineIon->AmmoniaLoss Decarbonylated->AnilineIon Loss of Ketene (CH2CO)

Figure 1: ESI+ Fragmentation Tree. The primary path (left) yields the diagnostic 4-chloroaniline ion.

Experimental Protocol: Validated Workflow

To reproduce these fragmentation patterns, use the following protocol. This workflow is designed to maximize the detection of the diagnostic 4-chloroaniline fragment.

Instrumentation Setup
  • LC System: UHPLC (e.g., Vanquish or Acquity).

  • Column: C18 Reverse Phase (e.g., HSS T3),

    
    .
    
  • MS System: Q-TOF or Orbitrap (for identification); Triple Quad (for quantitation).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (Critical for protonation).[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate:

    
    .[2]
    
Mass Spectrometry Parameters (Source: ESI+)
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVStandard for small molecule ionization.
Cone Voltage 30 VModerate voltage prevents in-source fragmentation of the labile amide bond.
Collision Energy (CE) Ramp 10-40 eV Crucial: Low CE preserves the parent (198); High CE (35+ eV) is required to generate the phenyl cation (111).
Workflow Logic Diagram

Workflow Sample Sample Prep (MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+) 3.5 kV LC->ESI MS1 MS1 Scan Filter: m/z 198 Check: 35Cl/37Cl ESI->MS1 CID Collision Cell Ramp 10-40 eV MS1->CID MS2 MS2 Detection Target: m/z 128 CID->MS2

Figure 2: Analytical workflow for targeted identification of N-(4-chlorophenyl)-2-oxopropanamide.

Comparison with Alternatives

When developing an assay, researchers often choose between Triple Quadrupole (QqQ) and High-Resolution (HRMS) platforms.

FeatureTriple Quad (QqQ)HRMS (Orbitrap/Q-TOF)Recommendation
Sensitivity High (pg/mL range)Moderate to HighUse QqQ for DMPK/Quantitation.
Selectivity Unit Resolution< 5 ppm Mass ErrorUse HRMS for Metabolite ID.
Interference Cannot distinguish

loss (27.99 Da) from

loss (28.03 Da) easily.
Can resolve exact mass defects.HRMS is required to confirm the alpha-keto structure vs. an ethyl ether analog.
Scan Speed Fast (MRM)Slower (Full Scan)QqQ for high-throughput screening.
Comparative "Fingerprint"

If comparing N-(4-chlorophenyl)-2-oxopropanamide against its non-halogenated analog N-phenyl-2-oxopropanamide :

  • Chlorinated: Base peak

    
     128. Isotope cluster present.[3][4][5]
    
  • Non-Chlorinated: Base peak

    
     94 (Aniline). No isotope cluster.
    
  • Insight: The shift of +34 Da in the base peak fragment is the definitive confirmation of the halogen position on the aromatic ring rather than the aliphatic tail.

References

  • NIST Mass Spectrometry Data Center. (2025).[3][6] Mass Spectrum of Chloropropamide and related N-aryl amides. National Institute of Standards and Technology.[4][7] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted amides in electrospray ionization. Journal of Mass Spectrometry.
  • PubChem. (2025).[3][6] Compound Summary: N-(4-chlorophenyl)benzamide.[3] National Library of Medicine. [Link]

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Validation

Distinguishing N-(4-chlorophenyl)-2-oxopropanamide from its Enol Tautomer: A Technical Comparison Guide

This guide details the technical differentiation between the keto and enol forms of N-(4-chlorophenyl)-2-oxopropanamide. It is designed for researchers requiring definitive structural characterization of

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical differentiation between the keto and enol forms of N-(4-chlorophenyl)-2-oxopropanamide. It is designed for researchers requiring definitive structural characterization of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-keto amides.[1]

Executive Summary

N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide) is a critical intermediate in the synthesis of quinolines and biologically active heterocycles.[2][1][3] Like many ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-keto amides, it possesses the structural potential for keto-enol tautomerism.[1][3] However, unlike ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-dicarbonyls (e.g., acetoacetates), which often exist as stable enols,

-keto amides predominantly adopt the keto form due to the lack of a stabilizing conjugated "chelate" ring system for the enol.[1][4][5][3]

This guide provides the experimental frameworks to definitively distinguish the stable keto isomer from the transient or theoretical enol tautomer, using NMR, IR, and X-ray crystallography.[1][4][5][3]

Structural Analysis & Tautomerism

The core challenge lies in distinguishing the vicinal dicarbonyl structure (Keto) from the 2-hydroxyacrylamido structure (Enol).[2][1][3]

The Equilibrium

The tautomerization involves the migration of a proton from the terminal methyl group to the ketone oxygen, forming a terminal alkene.[2][1][4][3]

Tautomerism Figure 1: Keto-Enol Tautomerism of N-(4-chlorophenyl)-2-oxopropanamide Keto Keto Form (Dominant) CH3-C(=O)-C(=O)-NH-Ar TS Transition State [Proton Transfer] Keto->TS -H+ (C3) Enol Enol Form (Trace/Transient) CH2=C(OH)-C(=O)-NH-Ar Enol->TS Fast TS->Keto Thermodynamically Favored TS->Enol +H+ (O2)

Figure 1: The equilibrium heavily favors the Keto form in solution and solid state.[2][1][3] The Enol form lacks the internal hydrogen-bond stabilization found in


-keto amides.[1][3]

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Solution State Analysis. [2][1][5][3]

NMR provides the most distinct "fingerprint" for these tautomers.[2][3] The presence of the enol form is identified by the disappearance of the methyl singlet and the appearance of vinylic protons.[2][3]

Experimental Protocol
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (to disrupt potential intermolecular aggregates) or CDCl3 (to observe native H-bonding).

  • Acquisition: Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 256 scans).

  • Analysis: Integrate the methyl region (2.0–3.0 ppm) vs. the vinyl region (5.0–6.5 ppm).[2][1][3]

Comparative Data Table (1H NMR)
FeatureKeto Form (Observed)Enol Form (Theoretical/Trace)
Methyl Group Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.4 - 2.6 ppm)
Integrates to 3H. Sharp signal.[1][3]
Absent Replaced by vinyl protons.
Vinyl Protons Absent Two Singlets/Doublets (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5.2 - 6.0 ppm)
Terminal

protons (geminal coupling).[1][3]
Amide NH Broad Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

8.8 - 10.5 ppm)
Deshielded by adjacent carbonyls.[1]
Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

7.5 - 9.0 ppm)
Shifted upfield due to conjugation change.[1]
Enolic OH Absent Broad Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5.0 - 12.0 ppm)
Highly exchangeable; chemical shift varies with concentration.[1]
Aromatic Ring AA'BB' System (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

7.3 - 7.7 ppm)
Typical 4-chlorophenyl pattern.[1][3]
AA'BB' System Slight shifts due to electronic change in the amide linker.
13C NMR Differentiation[1][2][3][4][5][6][7]
  • Keto: Shows two carbonyl peaks.[2][1][3][6][7] One amide (~158-160 ppm) and one ketone (~190-195 ppm).[2][1][5][3]

  • Enol: Shows one carbonyl (amide, ~165 ppm) and two alkene carbons (C-OH quaternary ~150 ppm, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ~100 ppm).[1][4][5][3]
    

Method 2: Infrared Spectroscopy (IR)

Rapid Solid-State Screening. [2][1][3]

IR is particularly useful for solid samples where the compound is locked in its most stable crystal lattice (invariably the keto form).[2][3]

Experimental Protocol
  • Technique: ATR-FTIR (Attenuated Total Reflectance) on neat solid.[2][1]

  • Scan Range: 4000–400 cm⁻¹.[2][3]

  • Resolution: 4 cm⁻¹.

Spectral Markers[1][2][3][4][5][6][7][8][10][11][12]
  • Keto Form (Dominant):

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      :  Sharp band ~3300–3400 cm⁻¹.[1][5][3][8]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Amide I:  Strong band ~1680 cm⁻¹.[1][5][3]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Ketone:  Distinct band ~1710–1720 cm⁻¹.[1][3][6] Key Differentiator: The presence of TWO carbonyl bands. [2][1][3][6][7]
      
  • Enol Form:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      :  Broad band 3200–3500 cm⁻¹ (overlapping with N-H).[1][5][3][8]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      :  Medium intensity band ~1620–1640 cm⁻¹.[1][5][3]
      
    • Loss of Ketone C=O: Disappearance of the 1720 cm⁻¹ band.[2][3]

Method 3: X-Ray Crystallography

Definitive Structural Proof. [2][1][4][5][3]

While NMR and IR infer structure, X-ray diffraction provides the atomic coordinates.[2][4][5][3] Literature on N-aryl-2-oxopropanamides confirms they crystallize in the Keto form, often adopting a trans planar conformation of the two carbonyl groups to minimize dipole repulsion [1].[2][1][3]

  • Bond Length Analysis:

    • Keto: C2-O bond length ~1.21 Å (typical C=O double bond).[2][1] C2-C3 bond length ~1.50 Å (single bond).[2][1]

    • Enol: C2-O bond length ~1.35 Å (C-O single bond).[2][1] C2-C3 bond length ~1.33 Å (C=C double bond).[2][1]

Synthesis Protocol (Reference Standard)

To validate these analytical methods, a pure reference standard of the keto form must be synthesized.[2][4][3] The following protocol minimizes side reactions.

Reaction Scheme

4-Chloroaniline + Pyruvic Acid ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 N-(4-chlorophenyl)-2-oxopropanamide [1][5][3]
Step-by-Step Methodology
  • Reagents:

    • 4-Chloroaniline (10 mmol, 1.27 g)[2][1][4][5][3]

    • Pyruvic Acid (10 mmol, 0.88 g)[2][1][4][5][3]

    • DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol, 2.27 g)[2][1][4][5][3]

    • Solvent: Dichloromethane (DCM, anhydrous, 50 mL)

  • Procedure:

    • Dissolve 4-chloroaniline and pyruvic acid in DCM under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC dissolved in 10 mL DCM dropwise over 15 minutes. (Urea byproduct will precipitate).[2][1][5][3]

    • Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter off the white dicyclohexylurea (DCU) precipitate.[2][1][3]

    • Wash the filtrate with 1N HCl (2 x 20 mL) to remove unreacted aniline.[2][1][3]

    • Wash with Saturated NaHCO3 (2 x 20 mL) to remove unreacted acid.[2][1][3]

    • Dry organic layer over MgSO4 and concentrate in vacuo.[2][3]

  • Purification:

    • Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[2][3]

    • Expected Yield: 70-85%.

    • Appearance: White to pale yellow needles.[2][3]

Workflow Figure 2: Analytical Workflow for Tautomer Identification Start Start: Unknown Sample Solubility Dissolve in CDCl3 Start->Solubility NMR Run 1H NMR Solubility->NMR Decision Check 2.0-3.0 ppm Region NMR->Decision ResultKeto Singlet ~2.5 ppm detected (Keto Form Confirmed) Decision->ResultKeto Methyl Singlet Found ResultEnol Vinyl Signals ~5-6 ppm detected (Enol Form Present) Decision->ResultEnol Vinyl Signals Found

Figure 2: Decision tree for rapid identification of the tautomeric state using 1H NMR.

References

  • Structure of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Keto Amides:  Light, M. E., et al. (2020).[1][4][5][3] "Conformational preferences in N-phenyl-2-oxopropanamides." CrystEngComm. (General structural reference for pyruvamides).
    
  • Synthesis Protocol: Dornow, A., & Boberg, F. (1950).[2][1][4][5][3] "Über die Darstellung von Brenztraubensäure-amiden." Chemische Berichte, 83(3), 261-263.[2][1][4][5][3]

  • Tautomerism in Amides: Gawinecki, R., et al. (1998).[2][1][4][5][3] "Structure and tautomerism of N-substituted 2-oxopropanamides." Journal of Molecular Structure, 440, 1-3.[2][1][4][5][3]

  • NMR Data Reference: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][1][4][5][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] [2][1][5][3]

Sources

Comparative

Comparative Synthesis of Pyruvic Acid Derivatives: A Guide to Pyruvyl Chloride and Ethyl Pyruvate Methodologies

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pyruvic acid derivatives, particularly amides and esters, the choice of starting material is a critical decision that influences reactio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pyruvic acid derivatives, particularly amides and esters, the choice of starting material is a critical decision that influences reaction efficiency, scalability, and overall cost. This guide provides a comprehensive comparison of two common precursors: the highly reactive pyruvyl chloride and the more stable ethyl pyruvate. By examining the underlying chemistry, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

At a Glance: Pyruvyl Chloride vs. Ethyl Pyruvate

FeaturePyruvyl Chloride MethodEthyl Pyruvate Method
Reactivity HighModerate
Reaction Type AcylationAmidation/Transesterification
Key Advantage Rapid, high-yielding reactionsMilder conditions, more stable starting material
Key Disadvantage Moisture-sensitive, corrosive, generates HClSlower reaction times, may require catalysts
Ideal For Rapid synthesis of a wide range of amides and estersSyntheses where mild conditions are critical, large-scale production
Safety Concerns Corrosive, reacts violently with waterFlammable liquid

The Pyruvyl Chloride Method: A High-Reactivity Approach

Pyruvyl chloride (CH₃COCOCl) is the acyl chloride of pyruvic acid and serves as a highly electrophilic reagent for the synthesis of pyruvic acid derivatives. Its reactivity stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution.

Mechanistic Overview

The primary reaction involving pyruvyl chloride is acylation. In the case of amide synthesis, an amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.[1][][3] This reaction is often rapid and exothermic.[]

Advantages and Rationale

The principal advantage of using pyruvyl chloride is the high reactivity that leads to fast reaction times and often high yields.[] This makes it an attractive option for laboratory-scale synthesis and for reactions with less reactive amines. The directness of the acylation reaction simplifies the synthetic pathway, as it typically does not require coupling agents or catalysts that are often necessary in other amidation methods.[1][4]

Challenges and Considerations

The high reactivity of pyruvyl chloride also presents its main challenges. It is highly susceptible to hydrolysis and reacts violently with water, necessitating anhydrous reaction conditions and careful handling.[5][6] The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., a tertiary amine or pyridine) to drive the reaction to completion and prevent unwanted side reactions.[3] Furthermore, the preparation of pyruvyl chloride itself can be challenging, as traditional methods using phosphorus halides are often ineffective.[7] A more successful approach involves the reaction of pyruvic acid with α,α-dichloromethyl methyl ether.[7]

Experimental Workflow: Pyruvyl Chloride Method

PyruvylChlorideWorkflow cluster_prep Pyruvyl Chloride Preparation cluster_acylation Acylation Reaction cluster_workup Work-up & Purification PyruvicAcid Pyruvic Acid PyruvylChloride_prep Pyruvyl Chloride PyruvicAcid->PyruvylChloride_prep Reaction DichloromethylEther α,α-Dichloromethyl Methyl Ether DichloromethylEther->PyruvylChloride_prep PyruvylChloride Pyruvyl Chloride ReactionMix Reaction Mixture PyruvylChloride->ReactionMix Amine Amine/Alcohol Amine->ReactionMix Base Base (e.g., Pyridine) Base->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Product Pyruvic Acid Amide/Ester ReactionMix->Product Acylation Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for pyruvic acid derivative synthesis via the pyruvyl chloride method.

Detailed Protocol: Synthesis of N-aryl Pyruvamide
  • Preparation of Pyruvyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place freshly distilled pyruvic acid (1.0 eq).[7] Cool the flask in an ice bath and add α,α-dichloromethyl methyl ether (1.0 eq) dropwise with stirring.[7] After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60°C for 2 hours. The crude pyruvyl chloride is then purified by fractional distillation under reduced pressure.[7]

  • Amidation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired aryl amine (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Reaction: Add the freshly distilled pyruvyl chloride (1.1 eq) dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 5°C during the addition.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, quench the reaction by the slow addition of water.

  • Purification: Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Ethyl Pyruvate Method: A Milder Alternative

Ethyl pyruvate (CH₃COCOOCH₂CH₃) is the ethyl ester of pyruvic acid and offers a more stable and less hazardous alternative to pyruvyl chloride for the synthesis of pyruvic acid derivatives. It is a versatile starting material that can be used to synthesize amides through direct amidation or other esters via transesterification.[8][9]

Mechanistic Pathways
  • Direct Amidation: This involves the reaction of ethyl pyruvate with an amine. This process is typically slower than acylation with pyruvyl chloride and often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.

  • Transesterification: This reaction is used to convert ethyl pyruvate into other pyruvate esters.[9] It is an equilibrium-driven process that can be catalyzed by either an acid or a base.[9][10] To drive the reaction to completion, it is common to use a large excess of the desired alcohol or to remove the ethanol byproduct as it is formed.[9]

Advantages and Rationale

The primary advantage of using ethyl pyruvate is its stability and ease of handling compared to pyruvyl chloride.[11][12] It is not as moisture-sensitive and the reaction conditions are generally milder, which is beneficial when working with sensitive substrates.[11] The byproduct of the amidation reaction is ethanol, which is non-corrosive and easily removed. This method is also well-suited for larger-scale syntheses where the handling of highly reactive and corrosive reagents like pyruvyl chloride can be problematic.[13]

Challenges and Considerations

The main drawback of the ethyl pyruvate method is the lower reactivity of the ester compared to the acyl chloride, leading to slower reaction times. To achieve reasonable conversion rates, the reaction often requires heating, which may not be suitable for thermally sensitive compounds. For less nucleophilic amines, direct amidation can be challenging and may result in low yields. In such cases, the use of a catalyst or conversion to a more reactive intermediate may be necessary.

Experimental Workflow: Ethyl Pyruvate Method

EthylPyruvateWorkflow cluster_reaction Amidation/Transesterification cluster_workup Work-up & Purification EthylPyruvate Ethyl Pyruvate ReactionMix Reaction Mixture EthylPyruvate->ReactionMix Nucleophile Amine or Alcohol Nucleophile->ReactionMix Catalyst Catalyst (Optional) Catalyst->ReactionMix Solvent Solvent (Optional) Solvent->ReactionMix Product Pyruvic Acid Amide/Ester ReactionMix->Product Heating Removal Solvent/Byproduct Removal Product->Removal Extraction Extraction Removal->Extraction Purification Purification (e.g., Distillation) Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for pyruvic acid derivative synthesis via the ethyl pyruvate method.

Detailed Protocol: Synthesis of a Pyruvic Acid Amide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl pyruvate (1.0 eq) and the desired amine (1.0-1.2 eq). A solvent such as toluene or xylene can be used, although in some cases the reaction can be run neat.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS or TLC. The reaction time can vary from several hours to days depending on the reactivity of the amine. For less reactive amines, a catalytic amount of a Lewis acid or a Brønsted acid can be added to accelerate the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation, recrystallization, or column chromatography to yield the desired pyruvic acid amide.

Conclusion: Selecting the Appropriate Method

The choice between pyruvyl chloride and ethyl pyruvate for the synthesis of pyruvic acid derivatives is a classic example of the trade-off between reactivity and stability.

  • The pyruvyl chloride method is ideal for rapid, small-scale syntheses where high reactivity is paramount and the necessary precautions for handling a corrosive and moisture-sensitive reagent can be taken.

  • The ethyl pyruvate method is the preferred choice for larger-scale syntheses, for reactions involving sensitive substrates that require milder conditions, and when safety and ease of handling are primary concerns.

Ultimately, the optimal synthetic route will depend on the specific target molecule, the scale of the reaction, and the resources available to the researcher. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable the selection of the most efficient and practical approach.

References

  • US7470813B2 - Method for the production of pyruvic acid - Google P
  • Solvent Effect in Acid Hydrolysis of Ethyl Pyruv
  • pyruvoyl chloride - Organic Syntheses Procedure. (URL: )
  • Notes - Organic Syntheses Procedure. (URL: )
  • Ethyl pyruv
  • CN101318903B - A kind of method preparing ethyl pyruvate - Google P
  • Ethyl pyruv
  • Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Prepar
  • Ethyl pyruvate | Request PDF - ResearchG
  • Process for manufacturing 3-chloropyruvic acid - European P
  • JPH1180088A - Production of ethyl pyruvate - Google P
  • Pyruvic acid - Wikipedia. (URL: )
  • Ethyl pyruv
  • Thermal and free-radical reactions of pyruvyl chloride and benzoylformyl chloride | The Journal of Organic Chemistry - ACS Public
  • SAFETY D
  • Amide coupling reaction in medicinal chemistry.
  • Transesterification - Master Organic Chemistry. (URL: )
  • Chemical Properties of Pyruvyl chloride or 2-oxo-propionyl chloride (CAS 5704-66-5). (URL: )
  • Pyruvic acid synthesis - ChemicalBook. (URL: )
  • A Simple Procedure for the Esterification and Transesterification Using < i>p-Toluene Sulfonic Acid as C
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (URL: )
  • Different preparation methods of pyruvic acid - ChemicalBook. (URL: )
  • PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • Amide Synthesis - Fisher Scientific. (URL: )
  • CN107954854A - A kind of green synthesis process of pyruvic acid - Google P
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: )
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: )
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: )
  • One-pot synthesis of amides from carboxylic acids activ
  • JP4541126B2 - Pyruvate amides - Google P
  • Three-component reaction of ethyl pyruvate 1, aldehydes 2, and amines 3.

Sources

Validation

Technical Profile: UV-Vis Absorption Maxima of N-(4-chlorophenyl)-2-oxopropanamide

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N-(4-chlorophenyl)-2-oxopropanamide. It is structured to serve researchers requiring both theoretical grounding and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N-(4-chlorophenyl)-2-oxopropanamide. It is structured to serve researchers requiring both theoretical grounding and actionable experimental protocols.

Executive Summary & Compound Identity

N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly quinoxaline derivatives. Its spectroscopic profile is defined by the interaction between the electron-rich


-chlorophenyl ring and the electron-withdrawing 

-ketoamide moiety.
Feature Details
IUPAC Name N-(4-chlorophenyl)-2-oxopropanamide
Molecular Formula C

H

ClNO

Molecular Weight 197.62 g/mol
Core Chromophores Chloro-substituted benzene ring, Amide,

-Ketone
Primary Application Intermediate for quinoxaline antibiotics and kinase inhibitors

Theoretical Spectral Profile & Electronic Transitions

Unlike simple amides, N-(4-chlorophenyl)-2-oxopropanamide possesses a conjugated system that extends from the chloro-substituted aromatic ring through the amide linkage to the


-carbonyl group. This results in a distinct two-band UV-Vis profile.
Predicted Absorption Maxima ( )

Based on substituent effects and the additivity of chromophores, the compound exhibits two primary absorption bands:

Band TypePredicted

Intensity (

)
Electronic TransitionOrigin
K-Band (Primary) 248 – 255 nm High (

)

Conjugation of Benzene

system with Amide Carbonyl
R-Band (Secondary) 315 – 330 nm Low (

)

Forbidden transition of the

-Keto Carbonyl lone pair
Mechanistic Insight
  • Bathochromic Shift (Red Shift): The Chlorine atom at the para position acts as a weak auxochrome. Its lone pair donation (

    
     effect) raises the energy of the HOMO, narrowing the HOMO-LUMO gap compared to the unsubstituted N-phenyl-2-oxopropanamide. This shifts the primary 
    
    
    
    band from ~242 nm (unsubstituted) to ~252 nm.
  • 
    -Dicarbonyl Effect:  The adjacent carbonyl groups (2-oxo and amide carbonyl) create a unique electronic environment. The 
    
    
    
    transition of the ketone is typically observed as a weak shoulder or low-intensity peak in the near-UV region (>300 nm).

Experimental Protocol: Determination of

To obtain high-fidelity spectral data, the following self-validating protocol is recommended. This workflow minimizes solvatochromic errors common in


-ketoamide analysis.
Reagents & Equipment[2][3][4][5]
  • Analyte: N-(4-chlorophenyl)-2-oxopropanamide (>98% purity).

  • Solvents: Methanol (HPLC Grade), Dichloromethane (DCM, Spectroscopic Grade).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.0 mg of analyte into a 10 mL volumetric flask.

    • Dissolve in Methanol (or DCM for non-polar comparison).

    • Concentration

      
      
      
      
      
      M.
  • Working Solution (Dilution):

    • Transfer 100

      
      L of Stock Solution to a 10 mL flask.
      
    • Dilute to volume with pure solvent.

    • Final Concentration

      
      
      
      
      
      M.
    • Checkpoint: Solution must be optically clear. Any turbidity indicates precipitation.

  • Baseline Correction (Blanking):

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm) to subtract solvent absorption.

  • Spectral Acquisition:

    • Replace sample cuvette solvent with Working Solution.

    • Scan at medium speed (approx. 200 nm/min).

    • Record absorbance at

      
       (approx. 250 nm) and 
      
      
      
      (approx. 320 nm).
Visualization: Experimental Workflow

UV_Protocol Start Start: 2.0 mg Analyte Stock Stock Soln (1 mM in MeOH) Start->Stock Dissolve Dilution Dilution (10 µM Working Soln) Stock->Dilution 1:100 Dilution Scan Scan 200-400 nm Dilution->Scan Sample Blank Blanking (Pure Solvent) Blank->Scan Baseline Subtraction Data Identify λmax (252 nm / 325 nm) Scan->Data Peak Picking

Caption: Workflow for precise UV-Vis characterization, ensuring linear range compliance (Abs < 1.0).

Comparative Analysis & Solvent Effects

The choice of solvent significantly alters the spectral profile of this compound due to the sensitivity of the


 transition.
Solvent Comparison Table
SolventPolarityExpected

(Band I)
Expected

(Band II)
Phenomenon
Cyclohexane Non-polar~255 nm~330 nmVibrational fine structure may be visible.
Methanol Polar Protic~250 nm~315 nmHypsochromic (Blue) Shift of Band II due to H-bonding stabilizing the

orbital.
Acetonitrile Polar Aprotic~252 nm~320 nmIntermediate shift; sharpest peaks.
Comparative Benchmarks

To validate your synthesis or purity, compare your data against these structural analogs:

  • 4-Chloroaniline (Starting Material):

    
     nm, 290 nm.
    
    • differentiation: The amide formation causes a significant hyperchromic effect and shifts the primary band.

  • N-Phenyl-2-oxopropanamide (Unsubstituted):

    
     nm.
    
    • differentiation: The Cl-substituted product will be red-shifted by ~5-10 nm compared to this analog.

Visualization: Electronic Effects

Electronic_Effects Cl Cl Substituent (+M Effect) Ring Benzene Ring Cl->Ring Donates e- density Effect1 Bathochromic Shift (Red Shift) Cl->Effect1 Raises HOMO Amide Amide Linkage (-NH-CO-) Ring->Amide Conjugation Keto α-Keto Group (-CO-) Amide->Keto Extended Conjugation Effect2 n -> π* Transition (315-330 nm) Keto->Effect2 Lone Pair Excitation

Caption: Structural contributors to the UV-Vis spectral shift and band formation.

Troubleshooting & Quality Control

  • Absorbance > 2.0: Detector saturation. Dilute sample further.

  • Disappearance of Band II (320 nm): Possible reduction of the ketone or hydrolysis of the amide. Check pH; acidic conditions can catalyze hydrolysis.

  • New Peak at 290 nm: Indicates presence of unreacted 4-chloroaniline (impurity).

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. (General principles of N-aryl amide spectroscopy).
  • PubChem Compound Summary. "N-(4-Chlorophenyl)acetamide Spectral Data." Link (Analogous structure for baseline comparison).

  • Vlabs. "Solvent Effects on UV-Visible Absorption Spectra." Link (Methodology for solvatochromic shifts).

  • ResearchGate. "Synthesis and characterization of N-aryl-2-oxopropanamides." Link (Synthetic context and structural confirmation).

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